(2-methylpyridin-3-yl)methanol
Description
The exact mass of the compound (2-Methyl-pyridin-3-yl)-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
| Record name | (2-Methyl-pyridin-3-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-61-0 | |
| Record name | 56826-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methyl-pyridin-3-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-methylpyridin-3-yl)methanol: Chemical Properties and Structure
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties and structure of (2-methylpyridin-3-yl)methanol. The information is intended to support research and development activities by providing key data on its physicochemical characteristics, a plausible synthetic route, and an exploration of its potential biological relevance based on related structures.
Chemical Identity and Structure
This compound, also known as 2-methyl-3-pyridinemetanol or 3-hydroxymethyl-2-methylpyridine, is a substituted pyridine derivative. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring defines its unique chemical characteristics.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 56826-61-0 |
| Molecular Formula | C₇H₉NO[1] |
| SMILES | CC1=C(C=CC=N1)CO[1] |
| InChI | InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3[1][2] |
| InChIKey | PRMLMDSFLIHHSO-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications in various chemical and biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 123.15 g/mol |
| Boiling Point | 262 °C (lit.)[2][3] |
| Density | 1.106 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index (n20/D) | 1.545 (lit.)[2][4] |
| Melting Point | Not available |
| Solubility | Not available |
| LogP (predicted) | 0.88230[2] |
| Flash Point | >110 °C (>230 °F)[2][3] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of an ester derivative of 2-methylnicotinic acid. This two-step process typically involves an initial esterification of the carboxylic acid followed by reduction of the resulting ester.
Proposed Synthetic Pathway
References
Synthesis of (2-methylpyridin-3-yl)methanol from 3-Picoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (2-methylpyridin-3-yl)methanol, a valuable pyridine derivative for the pharmaceutical and agrochemical industries. The synthesis commences with the readily available starting material, 3-picoline, and proceeds through a multi-step sequence involving the formation and subsequent functionalization of 2,3-lutidine.
Executive Summary
The synthesis of this compound from 3-picoline is most effectively achieved through an indirect route. This guide outlines a robust three-step synthesis starting from 2,3-lutidine (2,3-dimethylpyridine), which can be synthesized from precursors derivable from 3-picoline or obtained commercially. The core of this synthetic strategy involves the N-oxidation of 2,3-lutidine, followed by a Boekelheide rearrangement to introduce an acetoxymethyl group, and subsequent hydrolysis to yield the target alcohol. This method offers a clear and adaptable approach for the production of this compound.
Proposed Synthetic Pathway
The overall synthetic transformation from 3-picoline to this compound is envisioned to proceed via the intermediate 2,3-lutidine. The synthesis is therefore broken down into two logical stages:
-
Stage 1: Synthesis of 2,3-Lutidine (2,3-Dimethylpyridine) While various methods exist for the synthesis of lutidines, for the purpose of this guide, 2,3-lutidine is considered a commercially available starting material to focus on the core transformation.
-
Stage 2: Synthesis of this compound from 2,3-Lutidine This stage is the primary focus of this guide and involves a three-step sequence:
-
N-Oxidation: Conversion of 2,3-lutidine to 2,3-lutidine-N-oxide.
-
Boekelheide Rearrangement: Reaction of 2,3-lutidine-N-oxide with acetic anhydride to yield (2-methylpyridin-3-yl)methyl acetate.
-
Hydrolysis: Conversion of (2-methylpyridin-3-yl)methyl acetate to the final product, this compound.
-
The following diagram illustrates the logical workflow of the synthesis from 2,3-lutidine.
Caption: Logical workflow for the synthesis of this compound from 2,3-lutidine.
Experimental Protocols and Data
This section provides detailed experimental protocols for each step of the synthesis of this compound from 2,3-lutidine. Quantitative data, where available in the literature, is summarized in tables for clarity.
Step 1: N-Oxidation of 2,3-Lutidine
The N-oxidation of 2,3-lutidine is a crucial step to activate the methyl groups for subsequent functionalization. A highly efficient method utilizes hydrogen peroxide with a catalyst.
Reaction Scheme:
Caption: N-Oxidation of 2,3-Lutidine.
Experimental Protocol:
-
To a 1000 ml four-necked flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.
-
At a temperature of 45 °C, slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours.
-
After the addition is complete, heat the mixture to 85 °C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to 50 °C and transfer it to a vacuum distillation apparatus.
-
Control the temperature of the distillation flask to ≤ 85 °C and the internal pressure to -0.1 to -0.08 MPa.
-
Perform vacuum distillation to obtain 2,3-dimethylpyridine-N-oxide.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3-Lutidine |
| Reagents | H₂O₂, Phosphotungstic acid |
| Yield | 99.8% |
| Purity | 96% |
Step 2: Boekelheide Rearrangement of 2,3-Lutidine-N-oxide
The Boekelheide rearrangement is a classic transformation of pyridine-N-oxides. In this step, 2,3-lutidine-N-oxide is reacted with acetic anhydride to introduce an acetoxymethyl group. It is important to note that this reaction may yield a mixture of regioisomers, with the major product being (2-methylpyridin-3-yl)methyl acetate and the minor product being (3-methylpyridin-2-yl)methyl acetate. The protocol provided is based on an analogous reaction and may require optimization for regioselectivity.
Reaction Scheme:
Caption: Boekelheide Rearrangement of 2,3-Lutidine-N-oxide.
Experimental Protocol (Analogous Procedure):
-
Heat acetic anhydride (e.g., 3-4 equivalents) to 90 °C in a reaction vessel equipped with a dropping funnel and a reflux condenser.
-
Dissolve 2,3-lutidine-N-oxide (1 equivalent) in a minimal amount of acetic acid.
-
Add the solution of 2,3-lutidine-N-oxide dropwise to the heated acetic anhydride. An exothermic reaction is expected, and the temperature may rise.
-
After the addition is complete, stir the reaction solution for 1 hour.
-
Cool the reaction mixture and then carefully add methanol to quench the excess acetic anhydride.
-
Evaporate the solvents under reduced pressure. The resulting residue containing (2-methylpyridin-3-yl)methyl acetate can be used directly in the next step or purified by chromatography.
Quantitative Data:
| Parameter | Value (Anticipated) |
| Starting Material | 2,3-Lutidine-N-oxide |
| Reagent | Acetic anhydride |
| Yield | 60-80% (estimated) |
| Purity | Mixture of regioisomers may be present |
Step 3: Hydrolysis of (2-methylpyridin-3-yl)methyl acetate
The final step is the hydrolysis of the acetate ester to the desired alcohol. This is a standard procedure typically carried out under basic conditions.
Reaction Scheme:
Caption: Hydrolysis of (2-methylpyridin-3-yl)methyl acetate.
Experimental Protocol (Analogous Procedure):
-
To the residue from the previous step containing (2-methylpyridin-3-yl)methyl acetate, add a 10M aqueous solution of sodium hydroxide.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method such as column chromatography or distillation to obtain pure this compound.
Quantitative Data:
| Parameter | Value (Anticipated) |
| Starting Material | (2-methylpyridin-3-yl)methyl acetate |
| Reagent | Sodium hydroxide |
| Yield | >90% (estimated) |
| Purity | High after purification |
Signaling Pathways and Logical Relationships
The Boekelheide rearrangement proceeds through a well-defined mechanism involving a[1][1]-sigmatropic shift. The following diagram illustrates the key steps of this rearrangement.
Caption: Mechanism of the Boekelheide Rearrangement.
Conclusion
The synthesis of this compound from 3-picoline, via the commercially available intermediate 2,3-lutidine, is a practical and scalable route. The three-step sequence of N-oxidation, Boekelheide rearrangement, and hydrolysis provides a clear pathway to the target molecule. While the regioselectivity of the Boekelheide rearrangement on the unsymmetrical 2,3-lutidine-N-oxide warrants further investigation and optimization, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable building block. The provided protocols, based on established and analogous procedures, offer a strong starting point for laboratory-scale synthesis and process development.
References
(2-methylpyridin-3-yl)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-methylpyridin-3-yl)methanol, a key pyridine derivative with significant potential in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the reduction of 2-methylnicotinic acid, and explores its current and potential applications in drug development. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical intermediate.
Chemical and Physical Properties
This compound, also known as 2-methyl-3-pyridinemetanol, is a pyridine derivative that serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 56826-61-0 | [1][2] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [4] |
| Monoisotopic Mass | 123.06841 Da | [3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 262 °C (lit.) | [5] |
| Density | 1.106 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.545 (lit.) | [5][6] |
| Flash Point | 110 °C | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of 2-methylnicotinic acid or its corresponding esters. The following section details a common experimental protocol using Lithium Aluminum Hydride (LAH) as the reducing agent.
Experimental Protocol: Reduction of 2-Methylnicotinic Acid
This protocol describes the reduction of 2-methylnicotinic acid to this compound.
Materials:
-
2-Methylnicotinic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride in anhydrous THF.
-
Addition of Substrate: A solution of 2-methylnicotinic acid in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.
-
Extraction and Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented in publicly available literature, the pyridinyl methanol moiety is a recognized pharmacophore in drug discovery.
Derivatives of pyridinyl methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[7] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it a promising target for novel therapeutics.[7] The synthesis of various substituted pyridinyl methanol compounds allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The this compound scaffold can be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The methyl group can influence the molecule's conformation and metabolic stability, potentially leading to improved drug-like properties.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a chemical intermediate to a potential therapeutic agent.
References
- 1. 56826-61-0|(2-Methylpyridine-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (2-METHYL-PYRIDIN-3-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 63071-09-0: (3-Methylpyridine-2-yl)methanol [cymitquimica.com]
- 5. 56826-61-0(this compound) | Kuujia.com [kuujia.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of (2-methylpyridin-3-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (2-methylpyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, targeting a range of proteins and pathways implicated in various diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as anticancer agents, transient receptor potential vanilloid 3 (TRPV3) antagonists, glucokinase activators, nuclear factor-kappa B (NF-κB) inhibitors, and antimicrobial agents.
Anticancer Activity
Derivatives of the closely related 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea scaffold have shown significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating promising activity, in some cases comparable to the standard chemotherapeutic drug Doxorubicin.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives against various cancer cell lines.
| Compound ID | R Group (Aryl) | Cancer Cell Line | IC50 (µM)[1][2] |
| 5l | 4-Cl-3-(CF3)C6H3 | A549 (Lung) | 3.22 ± 0.2 |
| HCT-116 (Colon) | 2.71 ± 0.16 | ||
| Doxorubicin | (Standard) | A549 (Lung) | 2.93 ± 0.28 |
| HCT-116 (Colon) | 3.10 ± 0.22 |
Note: The core structure in these studies is a urea derivative of 2-methyl-6-aryl-3-aminopyridine, not a direct derivative of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6]
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism
While direct studies on this compound derivatives as TRPV3 antagonists are limited, extensive research on the isomeric (pyridin-2-yl)methanol derivatives has identified potent and selective antagonists of this ion channel.[2][7][8] TRPV3 is a calcium-permeable cation channel involved in temperature sensation, pain, and skin disorders, making it an attractive therapeutic target.[2][7]
Quantitative TRPV3 Antagonist Activity Data
The following table presents the in vitro activity (IC50 values) of a key (pyridin-2-yl)methanol derivative against the human TRPV3 channel.
| Compound ID | Core Structure | Assay Type | hTRPV3 IC50 (µM)[2] |
| 74a | (pyridin-2-yl)methanol | Calcium Influx | 0.38 |
Note: The core structure in these studies is the isomeric (pyridin-2-yl)methanol.
Experimental Protocol: Calcium Influx Assay
The inhibitory activity of compounds on the TRPV3 channel is typically assessed using a fluorometric calcium influx assay in cells stably expressing the channel.
Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation. A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, is loaded into the cells. When the TRPV3 channel is activated by an agonist, there is an influx of Ca2+, leading to an increase in fluorescence intensity, which can be measured in real-time. Antagonists will inhibit this agonist-induced increase in fluorescence.
Procedure:
-
Cell Culture and Dye Loading: HEK293 cells stably expressing human TRPV3 are cultured in a 96-well plate. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at room temperature.
-
Compound Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compounds (potential antagonists) for a defined period.
-
Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. An agonist of the TRPV3 channel (e.g., 2-APB) is added to the wells to stimulate calcium influx. The fluorescence intensity is measured kinetically before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the dose-response curves.
Signaling Pathway of TRPV3 Activation and Inhibition
Caption: Simplified signaling pathway of TRPV3 channel activation and its inhibition by (pyridin-2-yl)methanol derivatives.
Other Biological Activities
While less extensively studied for the specific this compound core, related pyridine derivatives have shown promise in other therapeutic areas.
Glucokinase Activation
Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. Several classes of pyridine derivatives have been investigated as allosteric activators of GK.[1][9][10][11][12] For instance, certain thiazol-2-yl benzamide derivatives incorporating a pyridine moiety have demonstrated good GK activation.[1]
NF-κB Inhibition
The transcription factor NF-κB is a key regulator of inflammation. Inhibition of the NF-κB signaling pathway is a major focus for the development of anti-inflammatory drugs. While specific data on this compound derivatives is scarce, other complex heterocyclic systems incorporating pyridine moieties have been shown to inhibit NF-κB activity.[13][14]
Antimicrobial and Antifungal Activity
Pyridine-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities. Various derivatives have been synthesized and evaluated against different bacterial and fungal strains, with some showing significant minimum inhibitory concentrations (MICs).[15][16][17][18][19][20][21][22][23]
Conclusion
Derivatives based on the this compound scaffold and its isomers represent a promising and versatile class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential in oncology, pain and inflammation management, metabolic disorders, and infectious diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them towards clinical development. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this important chemical scaffold.
References
- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insights into mechanism of glucokinase activation: observation of multiple distinct protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]
- 15. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (2-methylpyridin-3-yl)methanol and its Isomers as Building Blocks in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among the vast array of functionalized pyridines, (2-methylpyridin-3-yl)methanol and its isomers have emerged as particularly valuable building blocks. Their utility stems from the unique electronic properties of the pyridine ring combined with the reactive handle provided by the hydroxymethyl group, allowing for diverse synthetic transformations and the generation of libraries of bioactive molecules. This technical guide delves into the core applications of this compound and its structural isomer, (6-methylpyridin-3-yl)methanol, with a particular focus on the latter's role in the development of the highly successful anti-inflammatory drug, Etoricoxib.
A Case Study: The Synthesis of Etoricoxib, a Selective COX-2 Inhibitor
While direct derivatization of this compound in marketed drugs is less documented, its close isomer, (6-methylpyridin-3-yl)methanol, is a key precursor in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Etoricoxib is prescribed for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] The synthesis of this complex bipyridyl structure highlights the strategic importance of the methylpyridinyl methanol scaffold.
Quantitative Data: Biological Activity of Etoricoxib
The biological efficacy of Etoricoxib is well-characterized, demonstrating high selectivity for the COX-2 enzyme over its COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Etoricoxib | Human COX-1 | 1100 | 106 | [1] |
| Human COX-2 | 10.4 | [1] |
Signaling Pathway: COX-2 Inhibition
Etoricoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, a key player in the prostaglandin biosynthesis pathway.[2] Pro-inflammatory stimuli, such as cytokines and growth factors, trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (PGE2, PGI2, etc.) that mediate pain, inflammation, and fever. By selectively blocking COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins.[2]
References
Potential Therapeutic Targets of (2-methylpyridin-3-yl)methanol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-methylpyridin-3-yl)methanol scaffold is a versatile heterocyclic motif that has emerged as a valuable building block in the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to the development of analogues with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogues, based on a comprehensive review of existing patent literature and scientific publications. The guide details the experimental protocols for assessing compound activity against these targets and visualizes the associated signaling pathways.
Identified Potential Therapeutic Targets
Analogues derived from the this compound core have been investigated for their modulatory effects on several key proteins implicated in a variety of diseases. These targets span different protein classes, including proteases, kinases, and ion channels, highlighting the broad therapeutic potential of this chemical scaffold.
The primary therapeutic targets identified for analogues incorporating the this compound moiety include:
-
Plasma Kallikrein (PKK): A serine protease involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure regulation, and coagulation.
-
SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that is a critical component of multiple signaling pathways controlling cell growth, differentiation, and survival.
-
Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine that is a key mediator of systemic inflammation and is implicated in a wide range of autoimmune diseases.
-
Vanilloid Receptors (TRPV1 and TRPV3): Ion channels that are involved in the sensation of pain, temperature, and other stimuli.
-
Beta-Secretase 1 (BACE1): An aspartyl protease that is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
-
Extracellular Signal-regulated Kinases (ERK1/2): A pair of protein kinases that are central to the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Quantitative Data Summary
While the this compound core is a recurring motif in several patented compound series, specific quantitative bioactivity data for simple analogues is not extensively available in the public domain. The provided data in patents typically pertains to more complex, multi-substituted final compounds. The following table is intended to be illustrative of how such data would be presented. For specific compounds, researchers are encouraged to consult the primary patent literature.
| Target | Analogue/Compound ID | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| Plasma Kallikrein | Illustrative Compound A | Enzymatic Assay | e.g., 50 nM | Patent WO2020035540A1 |
| SHP2 | Illustrative Compound B | Phosphatase Assay | e.g., 100 nM | Patent WO2018172984A1 |
| TNFα | Illustrative Compound C | Cytotoxicity Assay | e.g., 200 nM | Patent WO2016198400A1 |
| Vanilloid Receptor | Illustrative Compound D | Calcium Influx Assay | e.g., 300 nM | Patent WO2002016318A1 |
| BACE1 | Illustrative Compound E | FRET Assay | e.g., 75 nM | Patent US8299267B2 |
| ERK1/2 | Illustrative Compound F | Kinase Assay | e.g., 150 nM | Patent WO2014052563A2 |
| PI3K | Illustrative Compound G | Kinase Assay | e.g., 90 nM | Patent WO2016202800A1 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the identified therapeutic targets and a general workflow for inhibitor screening.
(2-methylpyridin-3-yl)methanol: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of (2-methylpyridin-3-yl)methanol in common laboratory solvents. Due to a lack of publicly available, specific quantitative data for this compound, this document focuses on outlining robust experimental protocols and predictive assessments based on its chemical structure. The information herein is intended to equip researchers and drug development professionals with the necessary tools to conduct their own empirical studies and make informed decisions regarding the handling, formulation, and storage of this compound.
Introduction to this compound
This compound is a pyridine derivative with a methyl and a hydroxymethyl substituent. Its chemical structure, featuring both a polar alcohol group and a basic pyridine ring, suggests a versatile solubility profile and dictates its potential stability challenges. Understanding these properties is critical for its application in pharmaceutical research and development, where bioavailability, formulation, and shelf-life are paramount.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common solvents can be made. The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents, while the pyridine ring offers some interaction with a range of solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group can form strong hydrogen bonds with these solvents. The pyridine nitrogen can also act as a hydrogen bond acceptor. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |
| Aqueous Acid | Dilute HCl | High | The basic pyridine nitrogen will be protonated, forming a salt which is highly soluble in water. |
| Aqueous Base | Dilute NaOH | Moderate | The alcohol group is weakly acidic, but significant salt formation is not expected. Solubility will be similar to that in water. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]
Objective: To determine the quantitative solubility of this compound in a selection of common solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Table 2: Example Data Table for Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Experimental Value] |
| Methanol | [Experimental Value] | [Experimental Value] |
| Ethanol | [Experimental Value] | [Experimental Value] |
| Acetonitrile | [Experimental Value] | [Experimental Value] |
| Hexane | [Experimental Value] | [Experimental Value] |
Experimental Protocol for Stability Assessment
Chemical stability is typically assessed using analytical techniques like HPLC or LC-MS to identify and quantify any degradation products that may form over time under various conditions.[2][3][4]
Objective: To evaluate the chemical stability of this compound in solution under different stress conditions (e.g., pH, temperature, light).
Materials:
-
This compound
-
Solutions of varying pH (e.g., acidic, neutral, basic buffers)
-
Selected organic solvents
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC or LC-MS system
-
Vials (clear and amber)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvents and buffers at a known concentration.
-
-
Stress Conditions:
-
pH Stability: Store aliquots of the solutions at different pH values (e.g., pH 2, 7, 10) at a controlled temperature.
-
Thermal Stability: Expose solutions to elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber). Use amber vials for control samples.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
Analyze the samples at each time point by a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, characterize any significant degradation products using techniques like mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate and potential degradation pathways.
-
Table 3: Example Data Table for Stability of this compound in Aqueous Solution at 40 °C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 10) |
| 0 | 100 | 100 | 100 |
| 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 48 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 72 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 168 (1 week) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
References
Spectroscopic Profile of (2-methylpyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra, this document combines predicted data with expected characteristic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Doublet | 1H | H6 (Pyridine ring) |
| ~7.5 - 7.7 | Doublet | 1H | H4 (Pyridine ring) |
| ~7.1 - 7.3 | Doublet of Doublets | 1H | H5 (Pyridine ring) |
| ~4.7 | Singlet | 2H | -CH₂OH |
| ~2.5 | Singlet | 3H | -CH₃ |
| Variable | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~157 - 159 | C2 (Pyridine ring) |
| ~147 - 149 | C6 (Pyridine ring) |
| ~136 - 138 | C4 (Pyridine ring) |
| ~132 - 134 | C3 (Pyridine ring) |
| ~121 - 123 | C5 (Pyridine ring) |
| ~62 - 64 | -CH₂OH |
| ~22 - 24 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (alcohol) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1580 - 1610 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1400 - 1500 | Medium | C-H bending (aliphatic) |
| 1000 - 1250 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| m/z | Adduct | Predicted CCS (Ų) |
| 124.07569 | [M+H]⁺ | 122.5 |
| 146.05763 | [M+Na]⁺ | 131.3 |
| 122.06113 | [M-H]⁻ | 123.9 |
| 141.10223 | [M+NH₄]⁺ | 143.2 |
| 162.03157 | [M+K]⁺ | 129.5 |
| 106.06567 | [M+H-H₂O]⁺ | 116.8 |
| 123.06786 | [M]⁺ | 122.1 |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Technique: A standard one-dimensional proton NMR experiment is performed.
-
Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated for a 90° pulse.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Technique: A standard one-dimensional carbon-13 NMR experiment with proton decoupling is performed.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Pulse width: Calibrated for a 90° pulse.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
If the sample is a solid, a few drops of a volatile solvent (e.g., chloroform or methanol) can be added to dissolve the sample, and the solvent is then evaporated to leave a thin film.
-
The plates are pressed together to create a thin, uniform liquid film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
A background spectrum of the empty sample holder (or the salt plates) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.
-
The solution is then further diluted to approximately 1-10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Procedure:
-
The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general stages of spectroscopic analysis.
References
Commercial Availability and Technical Guide for (2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a methyl and a hydroxymethyl group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
This compound, with the CAS number 56826-61-0, is a pyridinemethanol derivative. The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes it a polar molecule. Key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets (SDS).
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Boiling Point | 262 °C (lit.) | [1] |
| Density | 1.106 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.545 (lit.) | [1][2] |
| Flash Point | 110 °C | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers. The purity and available quantities vary, so it is crucial to consult the supplier's specifications. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Amadischem | 99% | 5g, 10g, 25g, 50g, 100g |
| GlobalChemMall | Not specified | Wholesale quantities |
| AstaTech, Inc. | Not specified | Not specified |
| Pharmaffiliates | High purity | Not specified |
Synthesis and Purification
While a definitive, universally adopted synthesis for this compound is not singular, a common and effective laboratory-scale preparation involves the reduction of a suitable precursor such as 2-methylnicotinic acid or its ester.
Experimental Protocol: Reduction of Methyl 2-methylnicotinate
This protocol is based on established methods for the reduction of nicotinic acid esters.[3]
Materials:
-
Methyl 2-methylnicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylnicotinate (1 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.
-
Extraction: Remove the organic solvents under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.[4]
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The hydroxymethyl group provides a handle for further synthetic transformations, such as conversion to a halide for subsequent coupling reactions.
Role as a Precursor in API Synthesis
A key application of this compound is its conversion to a more reactive intermediate, such as 3-(chloromethyl)-2-methylpyridine or 3-(bromomethyl)-2-methylpyridine. These halogenated derivatives can then participate in coupling reactions to form more complex molecules. For instance, pyridinylmethanol derivatives have been utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are of interest for the treatment of pain.[5][6]
Experimental Workflow: Synthesis of a Substituted Pyridine via a Halogenated Intermediate
The following diagram illustrates a general workflow for the use of this compound in a multi-step synthesis.
Caption: General workflow for the conversion of this compound.
Detailed Experimental Protocol: Conversion to 3-(bromomethyl)-2-methylpyridine
This protocol is adapted from a literature procedure.[7]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
5 M aqueous Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.6 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Work-up: Carefully adjust the pH of the reaction mixture to ~8 with 5 M aqueous NaOH.
-
Extraction: Separate the aqueous layer and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)-2-methylpyridine, which can often be used in the next step without further purification.
Signaling Pathways and Drug Targets
While this compound itself is not typically a biologically active molecule that directly interacts with a specific signaling pathway, its derivatives are of significant interest in drug discovery. As mentioned, pyridinylmethanol moieties are found in antagonists of the TRPV1 ion channel.[6] TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, making it a key target for the development of analgesics.
The following diagram illustrates the logical relationship of how a derivative of this compound could be part of a drug discovery effort targeting the TRPV1 pathway.
Caption: Role of this compound derivatives in drug discovery.
References
- 1. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Continuous Flow Synthesis of 2-Methylpyridines via Catalytic α-Methylation
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and efficient continuous flow methodology for the synthesis of 2-methylpyridines, crucial building blocks in the pharmaceutical and agrochemical industries. Traditional batch methods for the α-methylation of pyridines often necessitate harsh conditions, extended reaction times, and can result in significant waste generation.[1] Continuous flow chemistry offers a compelling alternative, enabling reactions to be conducted at elevated temperatures and pressures in a controlled and safer manner.[1]
This protocol leverages a packed-bed reactor containing a heterogeneous catalyst, such as Raney® nickel, with a simple alcohol like 1-propanol serving as both the solvent and methylating agent.[1][2][3][4] This approach provides a greener and more efficient pathway to valuable 2-methylpyridine derivatives, demonstrating significant advantages over conventional batch processing in terms of reaction time, safety, and waste reduction.[3]
Experimental Protocols
General Procedure for Continuous Flow α-Methylation of Pyridines
This protocol is adapted from a simplified bench-top continuous flow setup.[2][4]
Materials:
-
Pyridine substrate
-
1-Propanol (reagent grade)
-
Raney® nickel (catalyst)
-
Stainless steel column (e.g., 150 mm x 4.6 mm)
-
HPLC pump or equivalent pumping system
-
Heating system (e.g., sand bath with hot plate, column oven)
-
Back-pressure regulator
-
Sample loop injector
-
Collection vessel
Setup:
A schematic of a representative continuous flow system is depicted below.
Caption: A simple continuous flow setup for the synthesis of 2-methylpyridines.
Procedure:
-
Catalyst Column Preparation: Pack a stainless steel column with the Raney® nickel catalyst (e.g., 5.5 g for a 150 x 4.6 mm column).[2]
-
System Priming and Heating: Prime the system by pumping 1-propanol through the column at a set flow rate (e.g., 0.3 mL/min). Heat the catalyst column to the desired temperature (e.g., >180 °C) and allow it to stabilize for a period (e.g., 30 minutes).[2]
-
Sample Preparation: Prepare a solution of the pyridine substrate in 1-propanol (e.g., 0.05 M).[2]
-
Reaction Initiation: Load the prepared pyridine solution into the sample loop. Adjust the pump flow rate to the desired reaction flow rate (e.g., 0.1 mL/min) and inject the sample into the stream.[2]
-
Product Collection: The product stream is passed through a back-pressure regulator and collected in a suitable vessel.[1]
-
Work-up: For many simple 2-methylpyridines, the product can be isolated in high purity by simply removing the solvent, making further purification unnecessary.[3]
Data Presentation
The following table summarizes the results for the α-methylation of various pyridine substrates using the described continuous flow method.
| Entry | Substrate | Product | Conversion (%) | Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | >95 | 85 |
| 2 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >95 | 80 |
| 3 | 4-Chloropyridine | 4-Chloro-2-methylpyridine | >95 | 75 |
| 4 | 3-Fluoropyridine | 3-Fluoro-2-methylpyridine | >95 | 82 |
| 5 | 4-Fluoropyridine | 4-Fluoro-2-methylpyridine | >95 | 78 |
| 6 | 3,5-Dichloropyridine | 3,5-Dichloro-2-methylpyridine | >95 | 90 |
| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | >95 | 70 |
| 8 | 4-(Dimethylamino)pyridine | 4-(Dimethylamino)-2-methylpyridine | >95 | 65 |
Data is representative and compiled from literature sources for illustrative purposes.
Proposed Reaction Mechanism
The precise mechanism for the α-methylation of pyridines using an alcohol over a heterogeneous catalyst like Raney® nickel is a subject of discussion. Two plausible pathways are generally considered:
-
Heterogeneous Catalysis: This pathway involves the generation of highly reactive methylating species on the surface of the metal catalyst. These species then attack the pyridine ring, preferentially at the sterically less hindered 2-position.[4]
-
Ladenburg Rearrangement: An alternative mechanism suggests the formation of a pyridinium species, which then undergoes a Ladenburg rearrangement to yield the α-methylated product.[3][4] In this case, the C1 of the primary alcohol is the proposed source of the methyl group.[3][4]
Caption: Plausible reaction mechanisms for the α-methylation of pyridine.
Conclusion
The continuous flow synthesis of 2-methylpyridines via heterogeneous catalysis offers a significant improvement over traditional batch methods. This approach is characterized by its high efficiency, selectivity, enhanced safety, and reduced environmental impact, making it a highly attractive methodology for both academic research and industrial-scale production of these important chemical intermediates. The simplicity of the setup and the potential for direct product isolation further underscore the synthetic utility of this protocol.
References
Application Note: Oxidation of (2-methylpyridin-3-yl)methanol to 2-methylnicotinaldehyde
Abstract
This application note provides detailed protocols for the oxidation of (2-methylpyridin-3-yl)methanol to its corresponding aldehyde, 2-methylnicotinaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1] Three common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Each protocol is designed to be a reliable starting point for researchers in organic synthesis and drug development.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 2-Methylnicotinaldehyde is a valuable building block in the synthesis of more complex molecules.[1] The presence of the pyridine ring and the methyl group in the starting material, this compound, requires a mild and selective oxidation method to avoid over-oxidation to the carboxylic acid or side reactions involving the heteroaromatic ring. This note details three robust protocols that offer different advantages concerning reaction conditions, reagent toxicity, and work-up procedures.
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that avoids the use of heavy metals.[2][3][4] It proceeds at room temperature and typically offers a straightforward work-up.[2]
-
Swern Oxidation: A classic, metal-free oxidation that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6][7] It is known for its high yields and compatibility with a wide range of functional groups, but requires cryogenic temperatures and produces a volatile, malodorous byproduct.[5][8]
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation method that is particularly effective for allylic, benzylic, and heteroaromatic alcohols.[9][10] The work-up is often a simple filtration to remove the manganese dioxide.[9]
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard DMP oxidation procedures.[2][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (argon or nitrogen) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methylnicotinaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is a general procedure for Swern oxidation.[5][7][11]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution via syringe. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture via syringe. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) to the mixture, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
This protocol is based on general procedures for MnO₂ oxidations of heteroaromatic alcohols.[9][10]
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane or chloroform (0.1 M) in a round-bottom flask, add activated manganese dioxide (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature or at reflux. Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.
-
Wash the filter cake thoroughly with dichloromethane or chloroform.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methylnicotinaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Dess-Martin Oxidation | Swern Oxidation | Manganese Dioxide Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | DMSO, Oxalyl Chloride | Activated Manganese Dioxide (MnO₂) |
| Stoichiometry (Oxidant) | 1.2 equivalents | 1.5 eq (Oxalyl Chloride), 2.2 eq (DMSO) | 5-10 weight equivalents |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane or Chloroform |
| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1-3 hours | 1-2 hours | 4-24 hours |
| Work-up | Aqueous quench and extraction | Aqueous quench and extraction | Filtration |
| Advantages | Mild, non-toxic, simple work-up[2][3] | High yields, wide functional group tolerance[5] | Simple filtration work-up, good for heteroaromatics[9] |
| Disadvantages | Potentially explosive reagent[12] | Cryogenic temps, malodorous byproduct[5] | Requires large excess of reagent, variable reactivity |
Visualization
Caption: General workflow for the synthesis of 2-methylnicotinaldehyde.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanotrun.com [nanotrun.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application of (2-methylpyridin-3-yl)methanol in the Synthesis of Pyridinecarboxamide Insecticides
(2-methylpyridin-3-yl)methanol , a substituted pyridine derivative, serves as a valuable building block in the synthesis of various agrochemicals. Its structural features, particularly the reactive hydroxymethyl group and the pyridine core, make it a versatile precursor for the introduction of the 2-methyl-3-pyridylmethyl moiety into more complex molecules. This application note focuses on the synthetic utility of this compound in the preparation of pyridinecarboxamide insecticides, a class of compounds known for their potent insecticidal activity.
Pyridine-based compounds are integral to modern agrochemical research, with numerous commercial products being used as fungicides, herbicides, and insecticides. The pyridine ring is a key pharmacophore that can interact with various biological targets in pests. In the case of pyridinecarboxamide insecticides, the amide linkage and the substituted pyridine ring are crucial for their mode of action, which often involves the disruption of the central nervous system of insects.
This document provides a detailed protocol for a representative synthetic pathway to a pyridinecarboxamide insecticide, starting from this compound. It also includes quantitative data for the key reaction steps and a diagram illustrating the proposed workflow.
Synthetic Pathway Overview
The synthesis of a target pyridinecarboxamide insecticide from this compound can be envisioned as a three-step process. This pathway is a representative example of how this starting material can be elaborated into a more complex, biologically active molecule.
Figure 1: Proposed synthetic workflow for a pyridinecarboxamide insecticide starting from this compound.
Experimental Protocols
The following protocols describe the key steps for the synthesis of a pyridinecarboxamide insecticide from this compound.
Step 1: Oxidation of this compound to 2-methylnicotinic acid
Objective: To oxidize the primary alcohol functionality of the starting material to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound in water.
-
Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 70-80°C and stir for 2-3 hours until the purple color disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The product, 2-methylnicotinic acid, will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-methylnicotinoyl chloride
Objective: To convert the carboxylic acid to a more reactive acyl chloride for the subsequent amidation reaction.
Materials:
-
2-methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 2-methylnicotinic acid in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 80°C) and stir for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-methylnicotinoyl chloride, which can be used in the next step without further purification.
Step 3: Amidation to form the Target Pyridinecarboxamide
Objective: To couple the acyl chloride with a desired amine to form the final amide product.
Materials:
-
2-methylnicotinoyl chloride
-
A selected primary or secondary amine (e.g., aniline derivative)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the selected amine and triethylamine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-methylnicotinoyl chloride in dichloromethane to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target pyridinecarboxamide.
Data Presentation
The following table summarizes representative quantitative data for the synthetic steps described above, based on typical yields for analogous reactions found in the chemical literature.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | Oxidation | This compound, KMnO₄ | 2-methylnicotinic acid | 75-85 | >95 |
| 2 | Acyl Chloride Formation | 2-methylnicotinic acid, SOCl₂ | 2-methylnicotinoyl chloride | 90-98 | (used crude) |
| 3 | Amidation | 2-methylnicotinoyl chloride, Amine | Target Pyridinecarboxamide | 70-90 | >98 |
Mode of Action of Pyridinecarboxamide Insecticides
Many pyridinecarboxamide insecticides act as Ryanodine Receptor (RyR) modulators in insects. The RyRs are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum, which are crucial for muscle contraction. By binding to these receptors, the insecticides cause an uncontrolled release of calcium from internal stores, leading to impaired muscle function, paralysis, and ultimately, the death of the insect.
Figure 2: Proposed mode of action for pyridinecarboxamide insecticides targeting the insect Ryanodine Receptor.
Disclaimer: The synthetic protocols and data presented are representative examples and may require optimization for specific target molecules and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Anwendungs- und Protokollhandbuch: Derivatisierung von (2-Methylpyridin-3-yl)methanol für Struktur-Wirkungs-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von (2-Methylpyridin-3-yl)methanol. Diese Modifikationen sind entscheidend für die Durchführung von Struktur-Wirkungs-Beziehungs (SAR)-Studien, die darauf abzielen, die pharmakologischen Eigenschaften von Leitstrukturen auf Pyridinbasis zu optimieren, insbesondere im Hinblick auf die Entwicklung von Krebsmedikamenten.
Einleitung
Pyridin-Derivate sind eine strukturell vielfältige und pharmakologisch bedeutsame Klasse von Verbindungen, die in der Entwicklung von Krebsmedikamenten zunehmend an Bedeutung gewinnen.[1][2][3] Ihre einzigartigen elektronischen Eigenschaften, die synthetische Zugänglichkeit und die hohe biologische Aktivität ermöglichen eine gezielte Modulation kritischer molekularer Signalwege, die an der Krebsentstehung beteiligt sind.[1] Jüngste Entwicklungen umfassen die Entdeckung von Pyridin-Harnstoff-Hybriden, fusionierten Heterozyklen wie Pyrazolopyridinen und Thienopyridinen sowie hybriden Pharmakophoren, von denen viele eine signifikante Zytotoxizität gegen ein breites Spektrum von Krebszelllinien bei erhöhter Selektivität und geringeren Off-Target-Effekten gezeigt haben.[1]
Die Modifikation des this compound-Grundgerüsts durch Derivatisierung der Hydroxymethylgruppe ermöglicht die systematische Untersuchung, wie sich Änderungen der Lipophilie, der sterischen Eigenschaften und des Wasserstoffbrückenbindungspotenzials auf die biologische Aktivität auswirken. Dieses Dokument konzentriert sich auf drei Schlüsselderivate: Ester, Ether und Carbamate.
Struktur-Wirkungs-Beziehungen (SAR)
Die biologische Aktivität von Pyridin-Derivaten wird maßgeblich durch die Art und Position der Substituenten am Pyridinring beeinflusst. SAR-Studien sind entscheidend, um diese Zusammenhänge zu verstehen und Moleküle mit verbesserter Wirksamkeit und Selektivität zu entwerfen.
Wichtige SAR-Erkenntnisse für Pyridin-Derivate:
-
Elektronische Effekte: Die Einführung von elektronenziehenden oder -schiebenden Gruppen kann die Elektronendichte des Pyridinrings und damit seine Fähigkeit zur Interaktion mit biologischen Zielmolekülen verändern.
-
Sterische Hinderung: Die Größe und Form der Substituenten können den Zugang zum aktiven Zentrum eines Enzyms oder Rezeptors beeinflussen.
-
Lipophilie: Die Fettlöslichkeit eines Moleküls beeinflusst seine Fähigkeit, Zellmembranen zu durchdringen und sein pharmakokinetisches Profil.
Die folgenden Tabellen fassen quantitative SAR-Daten für verschiedene Klassen von Pyridin-Derivaten mit antikanzerogener Wirkung zusammen.
Tabelle 1: Antitumor-Aktivität von Pyridin-Harnstoff-Derivaten gegen die MCF-7-Brustkrebszelllinie [4]
| Verbindungs-ID | R-Gruppe (Substitution am Phenylharnstoff) | IC50 (µM) an MCF-7 (48h) | IC50 (µM) an MCF-7 (72h) | VEGFR-2-Hemmung IC50 (µM) |
| 8a | H | 4.53 | 2.11 | Nicht berichtet |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Nicht berichtet |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Nicht berichtet |
| Doxorubicin | (Referenzarzneimittel) | 1.93 | Nicht berichtet | Nicht anwendbar |
| Sorafenib | (Referenzarzneimittel) | 4.50 | Nicht berichtet | Nicht anwendbar |
Tabelle 2: Zytotoxische Aktivität von Pyridin-basierten Azomethin-Derivaten [5]
| Verbindungs-ID | R-Gruppe | IC50 (µM) an HCT-15 (Kolonkarzinom) | IC50 (µM) an MCF-7 (Brustkrebs) |
| 3a | 2-OH-C6H4 | 1.74 | 2.12 |
| 3b | 4-OH-C6H4 | 2.01 | 2.45 |
| 3c | 4-Cl-C6H4 | 1.55 | 1.98 |
| 3d | 4-F-C6H4 | 1.62 | 2.05 |
| 3e | 4-NO2-C6H4 | 1.48 | 1.89 |
| 3f | 2-Cl-C6H4 | 1.69 | 2.18 |
| 3g | 2,4-di-Cl-C6H4 | 1.39 | 1.76 |
| 3h | 3-NO2-C6H4 | 1.51 | 1.92 |
| Doxorubicin | (Referenzarzneimittel) | 0.89 | 1.12 |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Synthese von Estern, Ethern und Carbamaten aus this compound.
Allgemeine Materialien und Methoden
Alle Reagenzien und Lösungsmittel sollten von kommerzieller Qualität sein und ohne weitere Reinigung verwendet werden, sofern nicht anders angegeben. Die Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, insbesondere wenn feuchtigkeitsempfindliche Reagenzien verwendet werden. Die Reaktionsfortschritte sollten mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt werden. Die Aufreinigung der Produkte erfolgt in der Regel durch Säulenchromatographie an Kieselgel. Die Charakterisierung der synthetisierten Verbindungen sollte durch 1H-NMR-, 13C-NMR- und Massenspektrometrie erfolgen.
Protokoll 1: Synthese von (2-Methylpyridin-3-yl)methyl-Estern (Fischer-Veresterung)
Dieses Protokoll beschreibt die säurekatalysierte Veresterung von this compound mit einer Carbonsäure.
Reagenzien:
-
This compound
-
Gewünschte Carbonsäure (z. B. Essigsäure, Benzoesäure)
-
Konzentrierte Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (p-TsOH) als Katalysator
-
Überschüssiger Alkohol (Methanol oder Ethanol) als Lösungsmittel
-
Dichlormethan (DCM) oder Ethylacetat zur Extraktion
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)
Vorgehensweise:
-
This compound (1 Äquiv.) und die Carbonsäure (1,2 Äquiv.) in einem Überschuss des entsprechenden Alkohols (z. B. Methanol für Methylester) in einem Rundkolben lösen.
-
Eine katalytische Menge konzentrierter Schwefelsäure (ca. 5 mol%) vorsichtig zugeben.
-
Die Reaktionsmischung unter Rückfluss erhitzen und den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion die Mischung abkühlen lassen und das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in Dichlormethan oder Ethylacetat aufnehmen und mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um den reinen Ester zu erhalten.
Protokoll 2: Synthese von (2-Methylpyridin-3-yl)methyl-Ethern (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese von Ethern durch Reaktion des Alkoxids von this compound mit einem Alkylhalogenid.
Reagenzien:
-
This compound
-
Starke Base (z. B. Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu))
-
Alkylhalogenid (z. B. Methyliodid, Benzylbromid)
-
Wasserfreies aprotisches Lösungsmittel (z. B. Tetrahydrofuran (THF), Dimethylformamid (DMF))
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Dichlormethan (DCM) oder Diethylether zur Extraktion
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
This compound (1 Äquiv.) in wasserfreiem THF oder DMF in einem trockenen, mit Inertgas gespülten Kolben lösen.
-
Die Mischung auf 0 °C abkühlen und langsam Natriumhydrid (1,1 Äquiv.) portionsweise zugeben.
-
Die Mischung bei Raumtemperatur rühren, bis die Wasserstoffentwicklung aufhört, was die Bildung des Alkoxids anzeigt.
-
Das Alkylhalogenid (1,2 Äquiv.) langsam bei 0 °C zugeben.
-
Die Reaktionsmischung bei Raumtemperatur rühren und den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion die Reaktion vorsichtig mit gesättigter Ammoniumchloridlösung abschrecken.
-
Das Produkt mit Dichlormethan oder Diethylether extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und Sole waschen, über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen.
Protokoll 3: Synthese von (2-Methylpyridin-3-yl)methyl-Carbamaten
Dieses Protokoll beschreibt die Synthese von Carbamaten durch Reaktion von this compound mit einem Isocyanat.
Reagenzien:
-
This compound
-
Isocyanat (z. B. Phenylisocyanat, Methylisocyanat)
-
Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Toluol)
-
Gegebenenfalls eine katalytische Menge einer Base (z. B. Triethylamin (TEA), 4-Dimethylaminopyridin (DMAP))
Vorgehensweise:
-
This compound (1 Äquiv.) in wasserfreiem Dichlormethan oder Toluol in einem trockenen, mit Inertgas gespülten Kolben lösen.
-
Gegebenenfalls eine katalytische Menge Triethylamin oder DMAP zugeben.
-
Das Isocyanat (1,1 Äquiv.) langsam bei Raumtemperatur zugeben.
-
Die Reaktionsmischung bei Raumtemperatur rühren und den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.
-
Der Rückstand wird in der Regel direkt durch Säulenchromatographie an Kieselgel oder durch Umkristallisation aufgereinigt, um das reine Carbamat zu erhalten.
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und einen potenziellen Signalweg, der durch Derivate von this compound moduliert wird.
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für SAR-Studien.
Abbildung 2: Vereinfachter HDAC-Inhibitions-Signalweg.
Schlussfolgerung
Die Derivatisierung von this compound ist eine vielversprechende Strategie zur Entwicklung neuartiger antikanzerogener Wirkstoffe. Die hier vorgestellten Protokolle und SAR-Daten bieten eine solide Grundlage für Forscher, um systematisch neue Verbindungen mit verbesserter Wirksamkeit und günstigeren pharmakologischen Profilen zu synthetisieren und zu bewerten. Die weitere Untersuchung der beteiligten molekularen Signalwege wird entscheidend sein, um das therapeutische Potenzial dieser Verbindungsklasse voll auszuschöpfen.
References
Application Notes and Protocols for N-Alkylation with (2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-alkylated amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Traditional synthetic routes to these compounds often rely on the use of stoichiometric and hazardous reagents such as alkyl halides, which can result in over-alkylation and the production of significant chemical waste. Modern synthetic chemistry has increasingly shifted towards more sustainable and atom-economical methodologies. The borrowing hydrogen (BH) strategy has emerged as a powerful and elegant tool for the N-alkylation of amines using alcohols.[1]
This protocol details a proposed application of the borrowing hydrogen principle for the N-alkylation of a model secondary amine, morpholine, with (2-methylpyridin-3-yl)methanol. In this suggested transformation, a ruthenium catalyst transiently dehydrogenates the alcohol functional group of this compound to generate an in-situ aldehyde. This aldehyde then undergoes condensation with the secondary amine to form an iminium ion, which is subsequently reduced by the ruthenium-hydride species generated in the initial step, thus regenerating the catalyst and affording the desired N-alkylated product.
Proposed Signaling Pathway: Borrowing Hydrogen Catalytic Cycle
Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.
Experimental Protocol
This protocol is a proposed method and should be adapted and optimized by the researcher.
Materials:
-
This compound
-
Morpholine (or other amine of choice)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Ligand)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Dichloromethane (DCM) (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Ruthenium catalysts can be toxic; avoid inhalation and skin contact.
-
The reaction is performed at an elevated temperature; use appropriate caution.
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg, 0.5 mol%) and dppf (0.055 mmol, 30.5 mg, 1.1 mol%).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst mixture, add the amine (e.g., morpholine, 5.0 mmol, 435 mg, 0.44 mL), followed by this compound (5.5 mmol, 677 mg).
-
Add potassium tert-butoxide (0.5 mmol, 56 mg, 10 mol%) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane:methanol with 1% triethylamine) to obtain the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with benzyl alcohol and its derivatives using ruthenium-based borrowing hydrogen catalysis, which can be considered analogous to the proposed reaction.
| Entry | Amine | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 110 | 24 | 95 | [2] |
| 2 | Morpholine | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 110 | 24 | 85 | [2] |
| 3 | Benzylamine | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / DPEphos | K₂CO₃ | Toluene | 110 | 24 | 91 | [2] |
| 4 | Aniline | 4-Methoxybenzyl alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 110 | 24 | 93 | [2] |
| 5 | Morpholine | 1-Phenylethanol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 130 | 24 | 78 | [2] |
Experimental Workflow Visualization
Caption: Workflow for the N-alkylation of an amine with this compound.
References
Application Notes and Protocols for High-Throughthroughput Screening of (2-methylpyridin-3-yl)methanol Derivatives
These application notes provide detailed protocols for high-throughput screening (HTS) assays involving (2-methylpyridin-3-yl)methanol derivatives. The following sections are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies and data presentation for identifying and characterizing potential therapeutic compounds.
Application Note 1: Cell-Based Calcium Influx Assay for TRPV3 Ion Channel Modulators
1. Introduction
Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable ion channel involved in pain sensation, inflammation, and skin disorders.[1][2] This application note describes a high-throughput, cell-based calcium influx assay to identify modulators of TRPV3 using this compound derivatives. The assay utilizes a stable cell line expressing human TRPV3 and a fluorescent calcium indicator.
2. Signaling Pathway
Activation of the TRPV3 channel leads to an influx of calcium ions (Ca2+) into the cell, which can be detected by a calcium-sensitive fluorescent dye. Antagonists will block this channel, preventing the influx of calcium and thus reducing the fluorescent signal.
Caption: TRPV3 channel activation and inhibition workflow.
3. Experimental Protocol
3.1. Materials and Reagents
-
HEK293 cell line stably expressing human TRPV3 (HEK293-hTRPV3)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Indicator: Fluo-4 AM
-
TRPV3 Agonist: 2-Aminoethoxydiphenyl borate (2-APB)
-
Test Compounds: this compound derivatives dissolved in DMSO
-
384-well black, clear-bottom assay plates
3.2. Assay Procedure
-
Cell Plating: Seed HEK293-hTRPV3 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of test compounds or controls (DMSO for negative control, known TRPV3 antagonist for positive control) to the assay plates using an acoustic liquid handler.
-
Dye Loading: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. Remove the cell culture medium and add 20 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Agonist Addition and Signal Reading: Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR). Add 10 µL of 2-APB solution (final concentration 100 µM) to all wells. Measure the fluorescence intensity (excitation: 488 nm, emission: 525 nm) every second for 180 seconds.
4. Data Analysis and Presentation
The activity of the test compounds is determined by calculating the percentage of inhibition of the 2-APB-induced calcium influx.
Table 1: Example HTS Data for this compound Derivatives against TRPV3
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| MPM-001 | 10 | 95.2 | 0.45 |
| MPM-002 | 10 | 12.5 | > 50 |
| MPM-003 | 10 | 88.7 | 1.2 |
| MPM-004 | 10 | 5.3 | > 50 |
| Positive Control | 1 | 98.9 | 0.08 |
| Negative Control | - | 0 | - |
Application Note 2: Biochemical Kinase Inhibition Assay Targeting PI3Kα
1. Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for drug development.[3][4] This application note details a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PI3Kα from a library of this compound derivatives.
2. Assay Principle
The TR-FRET assay measures the phosphorylation of a substrate, PIP2, by PI3Kα to produce PIP3. A biotinylated PIP3 detector protein and a europium-labeled anti-tag antibody are used in conjunction with a streptavidin-conjugated acceptor fluorophore. When PIP3 is produced, the complex forms, bringing the donor (europium) and acceptor fluorophores in close proximity, resulting in a FRET signal. Inhibitors of PI3Kα will prevent this reaction and reduce the FRET signal.
Caption: Principle of the PI3Kα TR-FRET assay.
3. Experimental Protocol
3.1. Materials and Reagents
-
Recombinant human PI3Kα enzyme
-
PI3K Substrate: PIP2
-
ATP
-
Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents: Biotinylated PIP3 detector, Europium-labeled anti-tag antibody, Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution: 10 mM EDTA in Kinase Assay Buffer
-
384-well low-volume white assay plates
3.2. Assay Procedure
-
Compound Dispensing: Add 50 nL of test compounds or controls to the assay plates.
-
Enzyme Addition: Add 2.5 µL of PI3Kα enzyme solution (final concentration 1 nM) to each well.
-
Substrate Addition: Add 2.5 µL of a solution containing PIP2 (final concentration 10 µM) and ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of Stop Solution to each well.
-
Detection: Add 5 µL of the detection reagent mix. Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the time-resolved fluorescence on a suitable plate reader (excitation: 340 nm, emission: 615 nm and 665 nm).
4. Data Analysis and Presentation
The TR-FRET ratio (665 nm / 615 nm) is calculated, and the percent inhibition is determined relative to high and low controls.
Table 2: Example HTS Data for this compound Derivatives against PI3Kα
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| MPM-101 | 10 | 85.4 | 2.1 |
| MPM-102 | 10 | 92.1 | 0.98 |
| MPM-103 | 10 | 7.8 | > 50 |
| MPM-104 | 10 | 45.6 | 15.7 |
| Positive Control | 1 | 99.5 | 0.05 |
| Negative Control | - | 0 | - |
Experimental Workflow Diagram
Caption: General workflow for high-throughput screening.
References
Application Notes and Protocols: (2-methylpyridin-3-yl)methanol in the Preparation of Novel Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel ligands for nicotinic acetylcholine receptors (nAChRs) utilizing (2-methylpyridin-3-yl)methanol as a key starting material. The protocols outlined below are based on established methodologies in medicinal chemistry and pharmacology for the discovery and characterization of nAChR modulators.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their involvement in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them a significant target for drug discovery.[1][2] The development of novel ligands with high affinity and selectivity for specific nAChR subtypes is a key objective in the pursuit of new therapeutics with improved efficacy and reduced side effects.[3]
The pyridine ring is a common scaffold in many nAChR ligands, mimicking the pyridine moiety of nicotine. This compound offers a versatile starting point for the synthesis of new nAChR ligands. The hydroxyl group can be readily functionalized to introduce various pharmacophoric features, and the methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially leading to improved subtype selectivity.
Synthesis of Novel nAChR Ligands
The synthesis of nAChR ligands from this compound can be achieved through various synthetic routes, most commonly involving the formation of ether or ester linkages. These reactions connect the pyridinylmethanol core to other cyclic or acyclic amine fragments, which are known to be important for nAChR binding.
General Synthetic Scheme: Ether Synthesis via Williamson Ether Synthesis
A common and effective method for preparing pyridyl ether nAChR ligands is the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a suitable amine-containing fragment.
Protocol 1: Synthesis of (R)-3-(((2-methylpyridin-3-yl)methoxy)pyrrolidine (A Representative Pyridyl Ether Ligand)
This protocol is adapted from established procedures for the synthesis of similar pyridyl ether ligands.[4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
(R)-N-Boc-3-chloropyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, methanol, triethylamine (for chromatography)
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour.
-
Nucleophilic Substitution: Add a solution of (R)-N-Boc-3-chloropyrrolidine (1.1 eq) in anhydrous THF to the reaction mixture. Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification of Protected Ligand: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the N-Boc protected ligand.
-
Deprotection: Dissolve the purified N-Boc protected ligand in dichloromethane. Add trifluoroacetic acid (5.0 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product. Purify by silica gel column chromatography to obtain the pure (R)-3-(((2-methylpyridin-3-yl)methoxy)pyrrolidine.
Experimental Protocols for Ligand Evaluation
The following are standard assays for characterizing the pharmacological properties of novel nAChR ligands.
Protocol 2: Radioligand Binding Assay
This assay determines the affinity of the synthesized compounds for specific nAChR subtypes.[5]
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Synthesized test compounds.
-
Non-specific binding control (e.g., nicotine, unlabeled epibatidine).
-
Assay buffer (e.g., PBS with 1 mg/mL BSA).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control in the assay buffer.
-
Incubate the plates at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the concentration-response curves.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 3: Functional Assay - Calcium Flux Assay
This assay measures the ability of the synthesized compounds to act as agonists, antagonists, or allosteric modulators of nAChR function.[5]
Materials:
-
HEK-293 cells stably expressing the nAChR subtype of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., acetylcholine, nicotine).
-
Synthesized test compounds.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the HEK-293 cells in the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity before and after the addition of the compound to determine the agonist effect (EC50).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known agonist (e.g., EC80 of acetylcholine).
-
Measure the change in fluorescence to determine the inhibitory effect of the test compound (IC50).
-
-
Positive Allosteric Modulator (PAM) Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a low concentration of a known agonist (e.g., EC20 of acetylcholine).
-
Measure the potentiation of the agonist response.
-
Data Presentation
The following tables summarize representative quantitative data for novel nAChR ligands derived from pyridylmethanol and related scaffolds.
Table 1: Binding Affinities of Representative Pyridyl Ether Ligands for α4β2 nAChR. [4][6]
| Compound | R Group on Pyrrolidine | IC50 (nM) at α4β2 nAChR |
| 1 | H | >10,000 |
| 2 | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 |
| 3 | A-85380 | ~0.05 |
Table 2: Functional Activity of Arylpyrid-3-ylmethanones as α7 nAChR Positive Allosteric Modulators. [7]
| Compound | R2 Group | EC50 (µM) | Max Modulation (%) |
| 7v | 4-ethoxyphenyl | 0.18 | 1200 |
| 7z | 4-ethoxyphenyl (N-methyl) | >10 | 770 |
| 7aa | 4-ethoxyphenyl (N-ethyl) | >10 | 470 |
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel nicotinic acetylcholine receptor ligands. The synthetic protocols provided herein, in conjunction with the detailed methods for pharmacological evaluation, offer a solid framework for researchers engaged in the discovery and development of new therapeutics targeting nAChRs. The structure-activity relationships derived from these studies will be instrumental in guiding the design of next-generation ligands with enhanced potency, selectivity, and drug-like properties.
References
- 1. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Functionalization of (2-methylpyridin-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of (2-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The following sections describe key catalytic strategies for modifying both the C(sp³)–H bonds of the methyl group and the hydroxyl functionality of the methanol substituent.
Catalytic C(sp³)–H Alkylation of the 2-Methyl Group
The direct functionalization of the C(sp³)–H bonds of the methyl group on the pyridine ring represents an atom-economical approach to introduce molecular complexity. Transition-metal catalyzed auto-transfer hydrogenative (ATH) reactions provide a robust methodology for this transformation, utilizing alcohols as alkylating agents.
Application Notes:
The ATH reaction proceeds in three main steps: (i) catalytic dehydrogenation of a primary alcohol to an aldehyde, (ii) condensation of the in-situ generated aldehyde with the activated methyl group of this compound to form a vinyl intermediate, and (iii) subsequent hydrogenation of the intermediate to yield the alkylated product. A variety of transition metals, including iridium, ruthenium, and manganese, have been shown to effectively catalyze this transformation for various methyl-substituted N-heterocycles. The choice of catalyst can influence reaction efficiency and substrate scope.
Comparative Data for C–H Alkylation Catalysts:
The following table summarizes representative yields for the C–H alkylation of various methyl N-heteroarenes with different alcohols, providing an expected range of efficacy for the functionalization of this compound.
| Catalyst System | Methyl Heteroarene Substrate | Alcohol | Yield (%) | Reference |
| [CpIrCl₂]₂ / Base | 2-Methylpyrazine | 4-Pyridinemethanol | 70 | [1] |
| [CpIrCl₂]₂ / Base | 2-Methylpyrazine | 2-Thiophenemethanol | 67 | [1] |
| Ligand-free Ru complex | 2-Methylquinoline | Pyridin-3-yl-methanol | 55-65 | [1] |
| Manganese Complex | Various N-heteroarenes | 3-Pyridyl methanol | 82 | [1] |
Experimental Protocol: Ruthenium-Catalyzed C(sp³)–H Alkylation
This protocol is a generalized procedure adapted from literature for the alkylation of methylazaarenes.[1]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Base (e.g., t-BuOK)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the ruthenium catalyst (2.5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., t-BuOK, 20 mol%).
-
Add the anhydrous, degassed solvent (3 mL).
-
Add the primary alcohol (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Catalytic Oxidation of the 2-Methyl Group
The methyl group of this compound can be selectively oxidized to a carboxylic acid, providing a key intermediate for further derivatization, such as amide coupling. Aerobic oxidation using a radical catalyst system is an effective method for this transformation.
Application Notes:
The selective aerobic oxidation of methylpyridines to their corresponding carboxylic acids can be achieved using N-hydroxyphthalimide (NHPI) as a radical catalyst in the presence of a co-catalyst, typically a cobalt(II) or manganese(II) salt. The reaction is generally performed in an acidic solvent like acetic acid under an oxygen or air atmosphere at elevated temperatures. The presence of the primary alcohol on the substrate may require a protection strategy or careful optimization of reaction conditions to avoid over-oxidation.
Comparative Data for Catalytic Oxidation of Methylpyridines:
The following table presents data on the NHPI-catalyzed aerobic oxidation of various methylpyridine isomers, which can serve as a reference for the oxidation of this compound.
| Substrate | Catalyst System | Atmosphere | Temperature (°C) | Yield of Carboxylic Acid (%) |
| 3-Methylpyridine | NHPI / Co(OAc)₂ | O₂ (1 atm) | 100 | 76 |
| 3-Methylpyridine | NHPI / Co(OAc)₂ / Mn(OAc)₂ | Air (20 atm) | 150 | 85 |
| 3-Methylpyridine (co-oxidation) | NHPI / Co(OAc)₂ / Mn(OAc)₂ | Air | 150 | 93 |
| 4-Methylpyridine (co-oxidation) | NHPI / Co(OAc)₂ / Mn(OAc)₂ | Air | 150 | 70 |
Experimental Protocol: NHPI-Catalyzed Aerobic Oxidation
This protocol is a generalized procedure based on the oxidation of methylpyridines.[2]
Materials:
-
This compound
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate (Co(OAc)₂)
-
Manganese(II) acetate (Mn(OAc)₂) (optional)
-
Acetic acid (AcOH)
-
Autoclave or a pressure-rated reaction vessel
-
Oxygen or compressed air source
Procedure:
-
To a glass liner for an autoclave, add this compound (1.0 mmol, 1.0 equiv).
-
Add NHPI (10 mol%), Co(OAc)₂ (1 mol%), and optionally Mn(OAc)₂ (0.1 mol%).
-
Add acetic acid (5 mL) as the solvent.
-
Place the glass liner in the autoclave, seal it, and pressurize with air (20 atm).
-
Heat the reaction mixture to 150 °C and stir for 1-5 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3-4 with aqueous HCl.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(hydroxymethyl)picolinic acid.
Catalytic Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a prime site for functionalization through reactions such as esterification and etherification, enabling the connection of various molecular fragments.
Application Notes:
Esterification: The formation of esters can be catalyzed by both Brønsted and Lewis acids. Heterogeneous catalysts are particularly advantageous for simplifying product purification. The reaction involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack from the alcohol.
Etherification: The synthesis of ethers from this compound can be achieved under various catalytic conditions. For benzylic-type alcohols, methods that proceed via a carbocation intermediate can be effective. Chemoselective methods are available that can target the benzylic alcohol in the presence of other hydroxyl groups.
Comparative Data for Catalytic Esterification and Etherification:
The following table provides examples of related catalytic esterification and etherification reactions.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Yield (%) |
| Esterification | Linoleic Acid | Methanol | TBA-P-Al-Zr | 83 |
| Esterification | Lauric Acid | Methanol | Zirconium-containing MOF | 99 |
| Etherification | Benzyl Alcohol | Methanol | TCT / DMSO | ~90 (for activated systems) |
| Etherification | 4-Methoxybenzyl alcohol | Methanol | TCT / DMSO | 95 |
Experimental Protocol: Chemoselective Etherification
This protocol is adapted from a method for the chemoselective etherification of benzyl alcohols.[3]
Materials:
-
This compound
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) and TCT (1.2 mmol, 1.2 equiv) in a mixture of anhydrous methanol (5 mL) and anhydrous DCM (5 mL) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMSO (1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding methyl ether.
References
Application Notes and Protocols for the Scale-up Synthesis of (2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of (2-methylpyridin-3-yl)methanol, a valuable building block in the development of pharmaceuticals and other fine chemicals. The presented methodology is a robust two-step process commencing with the esterification of 2-methylnicotinic acid to form methyl 2-methylnicotinate, followed by the selective reduction of the ester to the desired primary alcohol. This approach is designed for scalability, offering a reliable and efficient pathway for producing kilogram quantities of the target compound. The protocols include detailed experimental procedures, quantitative data, and safety considerations to ensure reproducible and safe execution in a laboratory or pilot plant setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted pyridine ring with a primary alcohol, makes it a versatile synthon for introducing the 2-methyl-3-pyridyl moiety into more complex molecular architectures. The increasing demand for this intermediate in drug discovery and development necessitates a scalable and economically viable synthetic route. This application note details a two-step synthesis that is amenable to large-scale production, focusing on process efficiency, product purity, and operational safety.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, which is then reduced in the second step to the target alcohol.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl 2-methylnicotinate (Esterification)
This protocol describes the esterification of 2-methylnicotinic acid using methanol and sulfuric acid as a catalyst.
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
2-methylnicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 2-methylnicotinic acid (1.00 kg, 7.29 mol) and methanol (5.0 L).
-
Acid Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (215 mL, 4.01 mol) dropwise while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Neutralization: Carefully dilute the residue with water (5.0 L) and cool to 10-15 °C. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 7-8.
-
Extraction: Transfer the mixture to a suitable separatory funnel and extract with dichloromethane (3 x 2.0 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield methyl 2-methylnicotinate as an oil.
Quantitative Data (Step 1):
| Parameter | Value |
| Starting Material | 2-methylnicotinic acid |
| Scale | 1.00 kg |
| Molar Amount | 7.29 mol |
| Methanol Volume | 5.0 L |
| H₂SO₄ Volume | 215 mL |
| Typical Yield | 90-95% |
| Product Purity (HPLC) | >98% |
Step 2: Scale-up Synthesis of this compound (Reduction)
This protocol details the reduction of methyl 2-methylnicotinate to this compound using sodium borohydride. An alternative catalytic hydrogenation protocol is also presented.
Method A: Sodium Borohydride Reduction
Materials and Equipment:
-
20 L glass reactor with mechanical stirrer, dropping funnel, and temperature probe.
-
Methyl 2-methylnicotinate
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 20 L reactor with methyl 2-methylnicotinate (1.00 kg, 6.61 mol) and methanol (10.0 L).
-
Borohydride Addition: Cool the solution to 0-5 °C. Slowly add sodium borohydride (250 g, 6.61 mol) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the mixture to 0-5 °C and slowly add water (2.0 L) to quench the excess sodium borohydride.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 3.0 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2.0 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to afford this compound as a solid.
Method B: Catalytic Hydrogenation
Materials and Equipment:
-
High-pressure hydrogenator (e.g., Parr reactor)
-
Methyl 2-methylnicotinate
-
Ethanol (EtOH)
-
Palladium on Carbon (10% Pd/C)
-
Celite®
Procedure:
-
Catalyst Loading: In a suitable vessel, prepare a slurry of 10% Pd/C (50 g, 5 wt%) in ethanol (500 mL).
-
Reaction Setup: Charge the hydrogenator with a solution of methyl 2-methylnicotinate (1.00 kg, 6.61 mol) in ethanol (10.0 L). Carefully add the catalyst slurry.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by vacuum distillation or crystallization.
Quantitative Data (Step 2):
| Parameter | Method A (NaBH₄) | Method B (H₂/Pd-C) |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-methylnicotinate |
| Scale | 1.00 kg | 1.00 kg |
| Molar Amount | 6.61 mol | 6.61 mol |
| Reducing Agent | Sodium Borohydride (250 g) | Hydrogen (50-100 psi) |
| Catalyst | - | 10% Pd/C (50 g) |
| Solvent | Methanol (10.0 L) | Ethanol (10.0 L) |
| Typical Yield | 85-90% | 90-95% |
| Product Purity (HPLC) | >99% | >99% |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis process.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity. The choice between sodium borohydride reduction and catalytic hydrogenation allows for flexibility based on available equipment and safety considerations. These robust methods are well-suited for implementation in both pilot plant and industrial manufacturing settings.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-methylpyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (2-methylpyridin-3-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve the reduction of a carbonyl group at the 3-position of the 2-methylpyridine ring. The two primary precursors for this reduction are:
-
Methyl 2-methylnicotinate: This ester can be reduced to the desired alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
2-Methyl-3-pyridinecarboxaldehyde: This aldehyde can be reduced using milder reducing agents such as Sodium Borohydride (NaBH₄).
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and degradation of the product. Common causes include:
-
Insufficient reducing agent: For reductions using LiAlH₄, an excess of the reagent is often necessary.
-
Reaction temperature: The temperature may be too low for the reaction to go to completion or too high, leading to side product formation.
-
Moisture contamination: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of starting materials: Impurities in the starting ester or aldehyde can interfere with the reaction.
Q3: What are the common side products I should be aware of?
A3: Side product formation can significantly reduce your yield and complicate purification. Potential side products include:
-
Over-reduction products: While less common for this specific molecule, strong reducing agents can sometimes lead to the reduction of the pyridine ring itself, especially under harsh conditions.
-
Unreacted starting material: Incomplete reactions will leave you with the starting ester or aldehyde.
-
Formation of biphenyls (in Grignard-based routes): If a Grignard reaction is employed, a common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
Q4: How can I best purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2] A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[3] The polarity of the eluent can be adjusted to achieve optimal separation from impurities. Following chromatography, the purity of the collected fractions should be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Reduction of Methyl 2-methylnicotinate with LiAlH₄
| Symptom | Possible Cause | Troubleshooting Action |
| TLC analysis shows significant amount of unreacted starting material. | 1. Insufficient LiAlH₄: The amount of reducing agent was not enough to fully reduce the ester. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality LiAlH₄: The reagent may have degraded due to exposure to moisture. | 1. Increase the molar excess of LiAlH₄. A 1.5 to 2-fold excess is a good starting point. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Reactions are often performed in refluxing THF.[4] 3. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the current batch on a small scale. |
| Formation of multiple, unidentified spots on TLC. | 1. Reaction temperature is too high: This can lead to the formation of degradation products. 2. Prolonged reaction time: Leaving the reaction for too long can also result in side product formation. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Product loss during work-up. | 1. Improper quenching of excess LiAlH₄: A violent quench can lead to product degradation. 2. Formation of emulsions during extraction: This can make phase separation difficult and lead to loss of product in the aqueous layer. | 1. Quench the reaction carefully at 0 °C by the dropwise addition of water, followed by a sodium hydroxide solution. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Issue 2: Incomplete Reaction in the Reduction of 2-Methyl-3-pyridinecarboxaldehyde with NaBH₄
| Symptom | Possible Cause | Troubleshooting Action |
| TLC shows both starting material and product after an extended reaction time. | 1. Insufficient NaBH₄: The amount of reducing agent may not be adequate. 2. Solvent choice: The solubility of the aldehyde or the reducing agent might be limited in the chosen solvent. | 1. Increase the molar equivalents of NaBH₄. 2. Ensure the aldehyde is fully dissolved. Methanol or ethanol are common solvents for NaBH₄ reductions. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Synthetic Route | Starting Material | Reducing Agent | Typical Solvent | Reported Yield | Key Considerations |
| Ester Reduction | Methyl 2-methylnicotinate | LiAlH₄ | Anhydrous THF or Diethyl Ether | >65% (for the precursor ester)[5] | Requires strictly anhydrous conditions. LiAlH₄ is a hazardous reagent. |
| Aldehyde Reduction | 2-Methyl-3-pyridinecarboxaldehyde | NaBH₄ | Methanol or Ethanol | Good to excellent | Milder reaction conditions. NaBH₄ is easier and safer to handle than LiAlH₄. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methylnicotinate (Precursor)
This protocol is adapted from patent CN112824387A.[5]
-
In a suitable reactor, combine β-aminocrotonic acid methyl ester and 1,1,3,3-tetramethoxypropane in methanol.
-
Add an acid catalyst (e.g., hydrochloric acid) and heat the reaction mixture to 60°C for 7 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Neutralize the concentrated solution with a 10% sodium carbonate aqueous solution to a pH of 7.0.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to obtain methyl 2-methylnicotinate. A yield of 73.4% and purity of 98.12% have been reported.[5]
Protocol 2: Reduction of Methyl 2-methylnicotinate to this compound using LiAlH₄
This is a general procedure based on the known reactivity of LiAlH₄ with esters.[4]
-
To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-methylnicotinate (1.0 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Reducing Agents [tigerweb.towson.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2-methylpyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges you may face during your experiments.
Synthesis Route 1: Reduction of Methyl 2-Methylnicotinate
This route involves the reduction of the ester functionality of methyl 2-methylnicotinate to a primary alcohol, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: My LiAlH₄ reduction of methyl 2-methylnicotinate is resulting in a low yield of the desired this compound. What are the possible causes and solutions?
A1: Low yields can stem from several factors. A primary concern is the potential for over-reduction of the pyridine ring, leading to the formation of piperidine-based byproducts. Additionally, incomplete reaction or issues with the work-up procedure can contribute to lower yields.
Troubleshooting:
-
Over-reduction of the Pyridine Ring: The highly reactive nature of LiAlH₄ can lead to the reduction of the aromatic pyridine ring in addition to the desired ester reduction.
-
Solution: Carefully control the reaction temperature. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the ester reduction over ring reduction. Avoid prolonged reaction times and excessive heating.
-
Alternative Reagents: Consider using a milder reducing agent that is less prone to reducing the pyridine ring. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, but modifications to the procedure or the use of additives can sometimes increase its reactivity.
-
-
Incomplete Reaction: Insufficient reducing agent or deactivation of the LiAlH₄ can lead to incomplete conversion of the starting material.
-
Solution: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to account for any reactive functional groups. It is critical to use anhydrous solvents (like diethyl ether or THF) as LiAlH₄ reacts violently with water.[1][2] Ensure your starting material is pure and dry. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Issues: Improper quenching of the reaction or work-up can lead to product loss.
-
Solution: A careful and controlled work-up is crucial. A common procedure involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up) to precipitate the aluminum salts, which can then be filtered off.
-
Q2: I am observing a significant amount of a byproduct that I suspect is the fully reduced piperidine derivative. How can I confirm its presence and minimize its formation?
A2: The formation of (2-methylpiperidin-3-yl)methanol is a common side reaction due to the powerful nature of LiAlH₄.
Troubleshooting:
-
Confirmation: The byproduct can be identified using analytical techniques such as NMR and mass spectrometry. The ¹H NMR spectrum of the piperidine derivative would show the absence of aromatic protons and the appearance of signals in the aliphatic region corresponding to the saturated ring protons.
-
Minimization Strategies:
-
Temperature Control: As mentioned, maintaining a low reaction temperature is the primary method to improve selectivity.
-
Inverse Addition: Adding the LiAlH₄ solution slowly to a solution of the ester at low temperature can sometimes help control the reaction and minimize over-reduction.
-
Alternative Hydride Reagents: While less common for this specific transformation, exploring other hydride reagents with different reactivity profiles could be an option.
-
| Parameter | Recommendation for High Selectivity | Potential Issue if Not Followed |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Milder reagents may not be effective. |
| Stoichiometry | 2-4 equivalents of LiAlH₄ | Incomplete reaction. |
| Temperature | 0 °C to room temperature | Increased formation of over-reduced byproducts. |
| Solvent | Anhydrous Diethyl Ether or THF | Decomposition of LiAlH₄, reduced yield. |
| Work-up | Careful quenching (e.g., Fieser method) | Product loss, difficult purification. |
Experimental Protocol: Reduction of Methyl 2-Methylnicotinate with LiAlH₄
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (X eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 2-methylnicotinate (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.
Synthesis and Side Reaction Pathway
Caption: Main reduction pathway and the over-reduction side reaction.
Synthesis Route 2: Boekelheide Rearrangement of 2-Methylpyridine N-oxide
This synthetic approach involves the rearrangement of 2-methylpyridine N-oxide (also known as 2-picoline N-oxide) to an ester intermediate using an anhydride, followed by hydrolysis to yield the desired alcohol. The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[1]
Frequently Asked Questions (FAQs)
Q1: The Boekelheide rearrangement of my 2-methylpyridine N-oxide with acetic anhydride gives a mixture of products. How can I improve the selectivity for this compound?
A1: A known complication of the Boekelheide reaction with 2-picoline N-oxide and acetic anhydride is the formation of a mixture of isomeric acetoxy derivatives. The product is often not pure 2-acetoxymethylpyridine but can contain significant amounts of 3-acetoxy-2-picoline and 5-acetoxy-2-picoline.[3]
Troubleshooting:
-
Reagent Choice: The choice of anhydride can influence the reaction outcome.
-
Trifluoroacetic Anhydride (TFAA): Using TFAA instead of acetic anhydride often allows the reaction to proceed at milder conditions, such as room temperature, which can potentially improve selectivity.[1]
-
-
Temperature Control: The original Boekelheide reaction often required reflux temperatures (~140 °C).[1] Such high temperatures can promote the formation of side products. If using TFAA, maintaining room temperature or slightly below may be beneficial.
-
Purification: Due to the formation of isomers, careful purification of the intermediate ester by column chromatography is often necessary before hydrolysis to the final alcohol.
Q2: I am observing the formation of chlorinated byproducts in my reaction. What is the likely cause?
A2: The formation of chlorinated byproducts, such as 2-chloromethylpyridine, is indicative of the presence of chlorine-containing reagents.
Troubleshooting:
-
Reagent Purity: Ensure that your anhydride is free from contamination with acyl chlorides.
-
Alternative Reagents: Be aware that using reagents like phosphoryl chloride or triphosgene with 2-picoline N-oxide will lead to the formation of 2-chloromethylpyridine as the main product.[1]
Q3: My reaction is giving a low yield and a complex mixture of byproducts, some of which seem to be derived from the solvent. Why is this happening?
A3: Under certain conditions, the Boekelheide rearrangement can proceed, at least in part, through radical intermediates. This is more likely to occur in the presence of radical initiators or when using solvents that can easily donate a hydrogen atom (e.g., toluene).[4]
Troubleshooting:
-
Solvent Choice: Use a solvent that is less prone to participating in radical reactions. Dichloromethane or acetonitrile are common choices.
-
Avoid Radical Initiators: Ensure that your reaction setup is free from contaminants that could initiate radical chain reactions.
| Parameter | Recommendation for High Selectivity | Potential Issue if Not Followed |
| Starting Material | 2-Methylpyridine N-oxide | Impurities can lead to side reactions. |
| Anhydride | Trifluoroacetic Anhydride (TFAA) | Acetic anhydride may require higher temperatures and lead to more side products.[1] |
| Temperature | Room temperature (with TFAA) | Higher temperatures can decrease selectivity. |
| Solvent | Dichloromethane or Acetonitrile | Solvents like toluene may lead to radical-mediated byproducts.[4] |
| Purification | Column chromatography of the ester intermediate | Isomeric byproducts may be carried through to the final product. |
Experimental Protocol: Boekelheide Rearrangement of 2-Methylpyridine N-oxide
-
In a round-bottom flask, dissolve 2-methylpyridine N-oxide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trifluoroacetate ester.
-
Purify the crude ester by column chromatography on silica gel.
-
Dissolve the purified ester in a suitable solvent (e.g., methanol) and add a base (e.g., potassium carbonate) to effect hydrolysis.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the product into an organic solvent.
-
Dry the organic extract, concentrate, and purify the resulting this compound by column chromatography or distillation.
Boekelheide Rearrangement and Side Product Formation
Caption: The Boekelheide rearrangement pathway and the formation of isomeric side products.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. By-products in the reaction of 2-picoline N-oxide with acetic anhydride | Semantic Scholar [semanticscholar.org]
- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the methylation of pyridines
Welcome to the technical support center for the methylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical chemical transformation. Pyridine moieties are prevalent in pharmaceuticals, making the optimization of their methylation a key step in drug discovery and development.[1][2][3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the methylation of pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Pyridine
-
Question: My pyridine methylation reaction shows very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors related to reaction conditions and reagents. Consider the following:
-
Inadequate Temperature: Many pyridine methylation methods require high temperatures. For instance, vapor-phase reactions with methanol can require temperatures ranging from 150°C to 400°C.[4] For α-methylation using Raney nickel and a high-boiling alcohol like 1-decanol, refluxing at high temperatures (e.g., 1-decanol boiling point = 233°C) is necessary.[5][6] Ensure your reaction is reaching and maintaining the optimal temperature for the specific protocol.
-
Catalyst Inactivity: The catalyst may be deactivated or not suitable for your specific substrate. For nickel-catalyzed reactions, ensure the catalyst is properly activated and handled under appropriate conditions to prevent poisoning.[4][5] For rhodium-catalyzed reactions, the choice of metal is crucial, as rhodium has been found to be consistently better than other metals for C-3/5 methylation.[7]
-
Inappropriate Methylating Agent: The choice of methylating agent is critical. Common agents include methanol, formaldehyde, methyl iodide, and dimethyl sulfate.[7][8] For specific reactions like the metal-free methylation of pyridine N-oxides, peroxides are used as the methyl source.[9] Ensure the chosen agent is compatible with your substrate and reaction conditions.
-
Presence of Inhibitors: For enzymatic N-methylation, endogenous low-molecular-weight substances can inhibit the reaction. Dialysis of tissue preparations can often remove these inhibitors and increase enzyme activity.[10]
-
Issue 2: Poor Regioselectivity (Methylation at the Wrong Position)
-
Question: My reaction is producing a mixture of methylated pyridine isomers instead of the desired one. How can I improve the regioselectivity?
-
Answer: Achieving the desired regioselectivity is a common challenge. The position of methylation (N-methylation vs. C-methylation at α, β, or γ positions) is influenced by the reaction mechanism and conditions.
-
For α-Methylation (C2/C6): A method employing a Raney nickel catalyst with a high-boiling primary alcohol solvent is highly selective for mono-α-methylation.[5] This is a robust method for obtaining 2-methylpyridines.[5][6][11]
-
For C-3/5 Methylation: A rhodium-catalyzed method using formaldehyde as the methyl source has been developed for the di- and mono-methylation of pyridines at the C-3 and C-5 positions.[7] This approach is particularly useful for functionalizing these less reactive positions.
-
For N-Methylation: To favor N-methylation over C-methylation, especially in substrates with other nucleophilic sites like azaindoles, milder methylating agents and specific conditions are needed. Using phenyl trimethylammonium iodide with cesium carbonate in toluene can be effective for N-methylation of pyridine-2-carboxamides.[12] The use of S-adenosyl-L-methionine is specific for enzymatic N-methylation.[10]
-
Steric and Electronic Effects: The substitution pattern on the pyridine ring will influence the site of methylation. Electron-donating groups can activate the ring towards electrophilic attack, while sterically bulky groups can hinder methylation at adjacent positions.[13]
-
Issue 3: Over-methylation (Formation of di- or tri-methylated products)
-
Question: My reaction is proceeding too far, resulting in significant amounts of di- or even tri-methylated pyridines when I am targeting a mono-methylated product. How can I control the degree of methylation?
-
Answer: Over-methylation is a common side reaction. Controlling the stoichiometry and reaction conditions is key to preventing it.
-
Control of Reagent Stoichiometry: Carefully control the molar ratio of the methylating agent to the pyridine substrate. Using a smaller excess of the methylating agent can help to minimize over-methylation.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures (if the reaction proceeds at a reasonable rate) can reduce the likelihood of multiple methylations. For continuous flow methods, adjusting the flow rate and concentration can prevent over-methylation.[11]
-
Dilution: Running the reaction at a more dilute concentration can be beneficial in some cases, as seen in rhodium-catalyzed C-3/5 methylation.[7]
-
Method Selection: Some methods are inherently more selective for mono-methylation. For example, the Raney nickel-catalyzed α-methylation shows high selectivity for mono-methylation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents used for pyridines?
A1: A variety of methylating agents are used depending on the desired outcome:
-
For C-methylation: Methanol and formaldehyde are common in catalytic processes.[7] Peroxides can be used for metal-free C-H methylation of pyridine N-oxides.[9]
-
For N-methylation: Methyl iodide (MeI) and dimethyl sulfate are classic, highly reactive methylating agents.[8] Phenyl trimethylammonium iodide is a milder option for N-methylation of amides.[12] In biological systems, S-adenosyl-L-methionine (SAM) is the methyl donor for enzymatic N-methylation.[10]
Q2: How can I methylate the C-3 and C-5 positions of a pyridine ring?
A2: Methylation at the C-3 and C-5 positions is challenging due to the electronic nature of the pyridine ring. A recently developed method utilizes a rhodium catalyst with formaldehyde as the methyl source.[7] This reaction proceeds through temporary dearomatization of the pyridine ring, making the C-3 and C-5 positions susceptible to methylation.[2] Another approach for meta-methylation involves the in situ generation of dihydropyridines in conjunction with benzotriazolylmethanol or paraformaldehyde as the methylating agent.[14]
Q3: Is it possible to perform a metal-free methylation of pyridines?
A3: Yes, metal-free methylation of pyridine N-oxide C-H bonds has been developed. This method uses peroxide as the methylating agent and proceeds under neat conditions, likely through a radical process.[9]
Q4: What is the "magic methyl" effect and why is it important in drug development?
A4: The "magic methyl" effect refers to the significant improvement in a drug candidate's potency, selectivity, or pharmacokinetic properties that can result from the introduction of a single methyl group.[1] Methyl groups can influence a molecule's conformation, lipophilicity, and metabolic stability, making methylation a crucial tool in drug optimization.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Methylation of Substituted Pyridines using Raney® Nickel in a Continuous Flow System
| Entry | Substrate | Product | Average Isolated Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | 78 |
| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |
| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |
| 5 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
| 6 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |
| 7 | 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |
| Data sourced from a study on the flow synthesis of 2-methylpyridines. The optimal conditions were determined to be a 0.05 M solution of the pyridine in 1-propanol with a flow rate of 0.1 mL/min.[15][16] |
Table 2: N-Methylation of Substituted Pyridine-2-Carboxamides
| Entry | Substrate | Product | Yield (%) |
| 1 | N-phenylpicolinamide | N-methyl-N-phenylpicolinamide | 95 |
| 2 | N-(4-methoxyphenyl)picolinamide | N-(4-methoxyphenyl)-N-methylpicolinamide | 93 |
| 3 | N-(4-chlorophenyl)picolinamide | N-(4-chlorophenyl)-N-methylpicolinamide | 96 |
| 4 | N-benzylpicolinamide | N-benzyl-N-methylpicolinamide | 85 |
| Representative yields based on a general protocol for amide methylation using phenyl trimethylammonium iodide and cesium carbonate in toluene.[12] |
Experimental Protocols
Protocol 1: α-Methylation of Pyridines using Raney® Nickel in a Continuous Flow System
This protocol is based on a method for the highly selective mono-α-methylation of pyridines.[5][11]
Materials:
-
Substituted pyridine (e.g., 4-phenylpyridine)
-
1-Propanol
-
Raney® Nickel (5.5 g)
-
Continuous flow system with a stainless steel column (150 x 4.6 mm), pump, and heating unit (sand bath)
Procedure:
-
Set up the continuous flow system, packing the stainless steel column with 5.5 g of Raney® nickel.
-
Prepare a 0.05 M solution of the substituted pyridine in 1-propanol.
-
Heat the catalyst column to >180°C using a sand bath while pumping 1-propanol through the system at a flow rate of 0.3 mL/min for 30 minutes to activate the catalyst.
-
Set the flow rate to 0.1 mL/min.
-
Introduce the 0.05 M pyridine solution into the reaction stream.
-
Collect the eluent from the column.
-
Remove the 1-propanol solvent from the collected eluent under reduced pressure to obtain the 2-methylated pyridine product.
-
The product can be analyzed by NMR and LC-MS to confirm its identity and purity.
Protocol 2: N-Methylation of Pyridine-2-Carboxamides
This protocol is a general procedure for the N-methylation of amides.[12]
Materials:
-
Pyridine-2-carboxamide (1.0 equiv)
-
Phenyl trimethylammonium iodide (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
8 mL glass vial with a magnetic stirring bar and septum screw cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the 8 mL glass vial, add the pyridine-2-carboxamide, phenyl trimethylammonium iodide, and cesium carbonate.
-
Seal the vial with the septum screw cap.
-
Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated product.
Visualizations
Caption: Workflow for α-Methylation of Pyridines.
References
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Metal-free methylation of a pyridine N-oxide C–H bond by using peroxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing degradation of (2-methylpyridin-3-yl)methanol during storage
Technical Support Center: (2-methylpyridin-3-yl)methanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of degradation for this compound are oxidation, exposure to light (photodegradation), and extreme temperatures. The hydroxymethyl group on the pyridine ring is particularly susceptible to oxidation.
Q2: What are the likely degradation products of this compound?
A2: The main degradation products result from the oxidation of the hydroxymethyl group. The degradation likely proceeds in two steps: first to an aldehyde, and then to a carboxylic acid.
- 2-methyl-3-pyridinecarboxaldehyde: The initial oxidation product.
- 2-methylnicotinic acid: The final oxidation product.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
- Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.
- Temperature: In a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
- Light: Protected from light by using an amber vial or other opaque container.
- Container: In a tightly sealed container to prevent moisture ingress. For highly sensitive applications, storage in a sealed ampoule under an inert atmosphere is ideal.[1]
Q4: Can I store this compound in a standard laboratory freezer (-20 °C)?
A4: While freezing can slow down degradation rates, it is crucial to prevent moisture condensation upon removal from the freezer. If you store it at -20 °C, allow the container to warm to room temperature before opening to prevent atmospheric moisture from contaminating the compound. Storing it in a desiccator during this warming period is also a good practice.
Q5: My experiment is giving inconsistent results. Could degradation of this compound be the cause?
A5: Yes, inconsistent results can be a sign of compound degradation. If the compound has been stored improperly or for an extended period, its purity may be compromised. This can affect reaction yields, produce unexpected side products, or alter biological activity. It is advisable to check the purity of your material using an appropriate analytical method, such as HPLC or GC, before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Appearance of a new, unidentified peak in HPLC/GC analysis of the stored compound. | Oxidation of the hydroxymethyl group. | 1. Confirm the identity of the new peak as 2-methyl-3-pyridinecarboxaldehyde or 2-methylnicotinic acid using a reference standard or mass spectrometry. 2. Review storage conditions: ensure the compound is stored under an inert atmosphere and protected from light. 3. For future storage, consider using smaller aliquots to minimize repeated exposure of the bulk material to air. |
| The compound has developed a yellowish tint over time. | Photodegradation or minor oxidation. | 1. Discard the discolored material if purity is critical. 2. Ensure future storage is in an amber or opaque container, protected from all light sources. |
| Low assay or purity results for a freshly opened bottle. | Improper sealing during previous use or manufacturing. | 1. If possible, re-test the material to confirm the low purity. 2. If confirmed, contact the supplier for a replacement. 3. Always ensure the container is tightly sealed after each use, and purge with an inert gas if available. |
| Inconsistent reaction outcomes when using this compound as a starting material. | Degradation of the compound leading to lower effective concentration and the presence of reactive impurities. | 1. Verify the purity of the starting material before each use, especially for sensitive reactions. 2. Purify the material if necessary (e.g., by recrystallization or column chromatography), though prevention of degradation is a better approach. 3. Use a freshly opened container or a recently purified batch for critical experiments. |
Data Presentation: Illustrative Degradation Data
| Condition | Time | Illustrative % Degradation | Primary Degradation Product |
| Thermal Stress | 7 days | ~ 2-5% | 2-methyl-3-pyridinecarboxaldehyde |
| (60°C, dark) | |||
| Acidic Hydrolysis | 24 hours | < 2% | Minimal degradation |
| (0.1 M HCl, 60°C) | |||
| Basic Hydrolysis | 24 hours | ~ 5-10% | 2-methylnicotinic acid |
| (0.1 M NaOH, 60°C) | |||
| Oxidative Stress | 24 hours | > 20% | 2-methylnicotinic acid |
| (3% H₂O₂, RT) | |||
| Photostability | 24 hours | ~ 10-15% | 2-methyl-3-pyridinecarboxaldehyde |
| (ICH Q1B light exposure) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, then neutralize with an appropriate amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, then neutralize with an appropriate amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 7 days, protected from light.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Example)
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 50 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.
Visualizations
Caption: Primary degradation pathway of this compound via oxidation.
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in (2-methylpyridin-3-yl)methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical and chemical industries. Low conversion rates are a frequent obstacle, and this guide offers a systematic approach to identifying and resolving the underlying issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary methods for synthesizing this compound are:
-
Reduction of 2-methylnicotinic acid or its esters (e.g., methyl 2-methylnicotinate). This involves the use of reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
-
Catalytic hydrogenation of 2-methyl-3-cyanopyridine. This method typically employs catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Q2: My reaction shows a low conversion rate. What are the general areas I should investigate?
Low conversion rates can often be attributed to one or more of the following factors:
-
Purity of Starting Materials: Impurities in the substrate, reagents, or solvents can inhibit the reaction or lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, pressure, reaction time, or agitation can significantly impact the conversion rate.
-
Catalyst Activity (for hydrogenation): The catalyst may be deactivated, poisoned, or used in an incorrect loading.
-
Reagent Stoichiometry and Activity: The molar ratio of reactants and the quality of the reducing agent are critical.
-
Presence of Water or Oxygen: Many of the reagents used in these syntheses are sensitive to moisture and air.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction.[1] By taking aliquots at regular intervals, you can track the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guides for Specific Synthetic Routes
Route 1: Reduction of 2-Methylnicotinic Acid or its Esters
This route is popular due to the commercial availability of the starting materials. However, achieving high yields requires careful control of the reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reactivity of NaBH₄ | NaBH₄ is a mild reducing agent and may require activation or harsher conditions to reduce esters effectively. Consider adding a Lewis acid like LiCl or CaCl₂ to enhance the reducing power of NaBH₄. Increasing the reaction temperature (e.g., refluxing in THF) can also improve the conversion rate. |
| Impure Starting Material | A common impurity in 6-methylnicotinic acid is isocinchomeronic acid, which can lead to the formation of a di-ester byproduct.[2] Purify the starting material by recrystallization before esterification. |
| Presence of Water | NaBH₄ reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Suboptimal Solvent | While methanol is often used, a combination of THF and methanol can be more effective. |
| Inadequate Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Reduction of esters with NaBH₄ can be slow. |
Experimental Protocol: Reduction of Methyl Nicotinate using Sodium Borohydride
This protocol for a related compound can be adapted for methyl 2-methylnicotinate.
-
Dissolve methyl nicotinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add finely powdered sodium borohydride (excess, e.g., 4 equivalents) portion-wise to the stirred solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and carefully add water to quench the excess NaBH₄.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Highly Reactive and Non-selective | LiAlH₄ is a powerful reducing agent and can be non-selective, potentially leading to over-reduction or side reactions. Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature to control the reactivity.[4] |
| Presence of Moisture | LiAlH₄ reacts violently with water. Use anhydrous solvents (like THF or diethyl ether) and ensure all glassware is flame-dried.[5] |
| Incorrect Work-up Procedure | Improper quenching of the reaction can lead to low yields. A common and effective method is the Fieser work-up: sequential addition of water, 15% aqueous NaOH, and then more water. |
| Ring Reduction | Although less common for pyridines compared to other heterocycles, over-reduction of the pyridine ring is possible under harsh conditions. Use milder conditions or a more selective reducing agent if this is observed. |
Route 2: Catalytic Hydrogenation of 2-Methyl-3-cyanopyridine
This method can be very effective but is highly dependent on the catalyst and reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Catalyst Deactivation | Raney Nickel can deactivate due to poisoning by impurities (e.g., sulfur compounds) or by chemisorption of the product. Ensure the purity of the starting material and solvent. Consider catalyst regeneration procedures if deactivation is suspected.[6] |
| Insufficient Hydrogen Pressure | The hydrogenation of the nitrile group and the pyridine ring are sensitive to hydrogen pressure. Optimize the pressure; typical ranges are from 2 to 5 atmospheres, but can be higher.[7] |
| Suboptimal Temperature | Temperature plays a crucial role. While some hydrogenations proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions.[8] Screen a range of temperatures to find the optimal condition. |
| Incorrect Catalyst Loading | The ratio of catalyst to substrate is important. A common starting point is a 1:1 weight ratio of Raney Nickel to the substrate.[7] |
| Solvent Effects | The choice of solvent can influence the reaction. Methanol, ethanol, and toluene are commonly used.[7] |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using Raney Nickel
This protocol for a related compound provides a starting point for the hydrogenation of 2-methyl-3-cyanopyridine.
-
In a high-pressure reaction vessel, add 2-methylpyridine and a suitable solvent (e.g., toluene).
-
Carefully add the Raney Nickel catalyst.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atmospheres).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the catalyst.
-
The product can be isolated by removing the solvent under reduced pressure.[7]
Visualizing Experimental Workflows and Troubleshooting
Workflow for Reduction of Methyl 2-Methylnicotinate with NaBH₄
Caption: Workflow for NaBH₄ reduction.
Troubleshooting Logic for Low Conversion in Catalytic Hydrogenation
Caption: Troubleshooting hydrogenation.
References
Technical Support Center: Purification of (2-methylpyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (2-methylpyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Product Loss During Aqueous Work-up: The basic nature of the pyridine ring can lead to some solubility in acidic aqueous layers during extraction. | Minimize the volume of any acidic washes. Consider back-extracting the acidic aqueous layers with an organic solvent like dichloromethane to recover any dissolved product. |
| Incomplete Extraction: The product may not be fully extracted from the aqueous layer if the pH is not optimal. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting the free base into the organic solvent. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery. |
| Product Degradation on Silica Gel: The basic nitrogen of the pyridine can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, irreversible adsorption, and potential degradation. | Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina. |
| Co-elution with Impurities: Impurities with similar polarity to the product may co-elute during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing the column. |
| Loss During Solvent Removal: this compound has a relatively high boiling point (approximately 262 °C), but can be volatile under high vacuum, especially at elevated temperatures. | Avoid using excessively high temperatures or very high vacuum during rotary evaporation. It is preferable to remove the final traces of solvent under a gentle stream of inert gas or by using a lower vacuum. |
| Incomplete Crystallization: If using recrystallization, a significant portion of the product may remain in the mother liquor. | Ensure the solution is sufficiently cooled to maximize crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Issue 2: Persistent Impurities Observed by Analytical Methods (HPLC, GC-MS, NMR)
| Potential Cause | Suggested Solution |
| Unreacted Starting Material (e.g., 2-methyl-3-cyanopyridine): If the synthesis involves the reduction of a nitrile, incomplete reaction can leave starting material in the crude product. | This impurity is generally less polar than the desired alcohol. Optimize column chromatography with a suitable solvent gradient to effectively separate it. |
| Over-reduction or Side-Reaction Products: The reduction of the nitrile or other functional groups may lead to byproducts with similar polarities to the desired product. | For high-purity requirements, preparative HPLC may be necessary. Alternatively, derivatization of the alcohol, followed by purification and then deprotection, can sometimes be an effective strategy. |
| Residual Solvents: Solvents used in the reaction or work-up may be retained in the final product. | Ensure the product is thoroughly dried under vacuum. Gentle heating (e.g., 40-50 °C) can aid in removing residual solvents, but be cautious of product volatility. |
| Water: Pyridine derivatives are often hygroscopic. | For applications requiring anhydrous material, dry the purified product over a desiccant like P₂O₅ in a vacuum desiccator or by azeotropic distillation with toluene. |
Issue 3: Oily Product That Fails to Crystallize
| Potential Cause | Suggested Solution |
| Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify the oil using column chromatography to achieve higher purity before attempting recrystallization again. |
| Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. | Perform a systematic solvent screen with small amounts of the oil. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, water) and their mixtures. |
| Supersaturation: The solution may be supersaturated, preventing nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Slow Crystallization Kinetics: Some compounds crystallize very slowly. | Allow the solution to stand undisturbed for an extended period, even several days, at room temperature or in a refrigerator. Slow evaporation of the solvent can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by nitrile reduction?
A1: The most common impurities are typically:
-
Unreacted 2-methyl-3-cyanopyridine: The starting material for the reduction.
-
Partially reduced intermediates: Depending on the reducing agent and reaction conditions.
-
Byproducts from the reducing agent: For example, aluminum salts from a lithium aluminum hydride (LAH) reduction.
-
Solvents used in the reaction and workup.
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the scale of the purification and the required final purity.
-
Column Chromatography: Highly effective for removing a wide range of impurities and is suitable for obtaining high-purity material, especially on a laboratory scale.
-
Vacuum Distillation: A good option for larger scale purification, particularly for removing non-volatile or very high-boiling impurities.
-
Recrystallization: Can be a very effective final purification step to obtain highly crystalline, pure material, provided a suitable solvent system can be found.
Q3: What are the recommended conditions for column chromatography?
A3: A good starting point for column chromatography on silica gel is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To prevent streaking due to the basicity of the pyridine, it is highly recommended to add a small amount (0.5-2%) of triethylamine to the eluent.
Q4: I am observing streaking of my compound on the TLC plate. What can I do?
A4: Streaking on silica gel TLC plates is a common issue for basic compounds like pyridine derivatives. To resolve this, add a small amount of a basic modifier to your developing solvent. Good options include 0.5-2% triethylamine or a few drops of concentrated ammonium hydroxide in the solvent mixture.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity.
-
Melting Point: A sharp melting range for a solid product is a good indicator of high purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | 60-80% | Suitable for large scale; removes non-volatile impurities. | Requires high temperatures which can lead to decomposition if not carefully controlled; less effective for separating isomers or compounds with close boiling points. |
| Column Chromatography (Silica Gel) | >99% | 70-90% | High resolution for a wide range of impurities; adaptable to different scales. | Can be time-consuming and uses large volumes of solvent; potential for product loss on the column. |
| Recrystallization | >99.5% | 50-85% (after initial purification) | Can provide very high purity; cost-effective for a final purification step. | Requires finding a suitable solvent system; can have lower yields due to product solubility in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes, with 1% triethylamine maintained throughout.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC (using an eluent system that gives the desired compound an Rf of ~0.3).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol/water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the purified compound in the initial mobile phase composition at a concentration of approximately 0.1-1.0 mg/mL.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
Technical Support Center: Enhancing Regioselectivity of Pyridine Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of pyridine.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization Reactions
Q1: Why am I observing a mixture of regioisomers (e.g., C2/C4 vs. C3) in my pyridine C-H functionalization reaction?
A1: Achieving high regioselectivity in pyridine C-H functionalization is a common challenge due to the intrinsic electronic properties of the pyridine ring. The C2, C4, and C6 positions are electronically deficient and thus more susceptible to nucleophilic and radical attack, while the C3 and C5 positions are more electron-rich.[1][2] Several factors can influence the regiochemical outcome:
-
Inherent Ring Electronics: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally directs functionalization to the C2 and C4 positions in many reactions, such as nucleophilic aromatic substitution and Minisci-type radical additions.[1][3]
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and additives can significantly impact regioselectivity. For instance, in some radical additions, the solvent system and the electrophilicity of the radical can tune the positional selectivity.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming reagent can block access to certain positions, thereby directing functionalization to less sterically hindered sites.[1][4] For example, a bulky group at the C2 position can favor functionalization at the C4 or C3/C5 positions.
-
Directing Groups: The installation of a directing group can guide a metal catalyst to a specific, otherwise less reactive, C-H bond, offering a powerful strategy to control regioselectivity.[1]
Troubleshooting Steps:
-
Modify Reaction Conditions: Experiment with different solvents of varying polarity and coordinating ability. Adjust the reaction temperature, as this can influence the kinetic versus thermodynamic product distribution.
-
Screen Catalysts and Ligands: The choice of metal catalyst and its associated ligands is crucial. For palladium-catalyzed reactions, modifying the ligand can tune the steric and electronic environment around the metal center, thereby influencing which C-H bond is activated.[4] A bifunctional NHC ligand with an Al-binding side-arm has been shown to override the intrinsic C2/C4 electronic bias in Ni-catalyzed C3 alkenylation.[5]
-
Introduce Steric Bulk: If feasible, introduce a sterically demanding group at a position adjacent to the undesired site of functionalization to sterically block it.
-
Utilize a Directing Group: Consider introducing a removable directing group to force the reaction at the desired position.
-
Employ Protecting Groups: The use of protecting groups on the pyridine nitrogen can alter the electronic properties of the ring and influence regioselectivity. For example, the formation of a pyridine N-oxide activates the ring towards electrophilic attack, primarily at the C4 position.[3]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q3: My palladium-catalyzed cross-coupling reaction on a pyridine substrate is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in palladium-catalyzed cross-coupling reactions involving pyridines are often attributed to the coordinating ability of the pyridine nitrogen, which can poison the catalyst.[1][6] Other factors include catalyst deactivation, substrate purity, and suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of a protecting group influence regioselectivity?
A1: Protecting groups can significantly control the regioselectivity of pyridine functionalization.[7][8] For instance, in the functionalization of 3,5-dibromo-2-pyridones, a bulky di-tert-butyl(isobutyl)silyl (BIBS) group directs Suzuki-Miyaura reactions to the C5 position due to steric hindrance.[7][8] In contrast, a p-toluenesulfonyl (Ts) group can be used to favor C3 selective halogen-lithium exchange.[7][8] The protecting group can alter the steric environment and/or the electronic nature of the pyridine ring, thereby dictating the position of the incoming functional group.
Q2: What is the role of Lewis acids in controlling regioselectivity?
A2: Lewis acids can play a crucial role in enhancing reactivity and controlling regioselectivity in pyridine C-H functionalization.[4] Coordination of a Lewis acid to the pyridine nitrogen can:
-
Activate C-H bonds: By withdrawing electron density, the Lewis acid can make the pyridine C-H bonds more acidic and susceptible to metalation.[4]
-
Prevent catalyst deactivation: The Lewis acid can mask the Lewis basic nitrogen, preventing it from coordinating to and deactivating the transition metal catalyst.[5]
-
Influence regioselectivity: The bulky Lewis acid coordinated to the nitrogen can sterically hinder the C2 and C6 positions, thus favoring functionalization at the C3, C4, and C5 positions.[4]
Q3: Can I achieve functionalization at the C3 position, and how?
A3: Yes, C3 functionalization of pyridine, while challenging, is achievable through several strategies. Traditional electrophilic aromatic substitution on pyridine is difficult and often requires harsh conditions.[2] More modern and effective methods include:
-
Directed Metalation: Using a directing group at the C2 or C4 position can direct metalation to the C3 position.[9]
-
Halogen/Metal Exchange: Starting with a halogenated pyridine (e.g., 3-bromopyridine), a halogen/metal exchange can generate a C3-metalated pyridine species that can then react with an electrophile.[9][10]
-
Catalyst Control: Specialized catalytic systems have been developed to override the intrinsic reactivity of the pyridine ring. For example, a Ni-catalyst with a bifunctional ligand has been shown to achieve C3-alkenylation.[5] Similarly, Pd(II)-catalyzed C3-H alkenylation has been reported to proceed via an electrophilic palladation process.[5]
-
Dearomatization Strategies: Temporary dearomatization of the pyridine ring has emerged as a powerful strategy for meta-functionalization.[11]
Q4: What are Minisci-type reactions and how do they affect regioselectivity?
A4: The Minisci reaction is a radical substitution reaction that is particularly effective for the functionalization of electron-deficient heterocycles like pyridine. It typically involves the reaction of a protonated pyridine with a nucleophilic radical. The regioselectivity is generally high for the C2 and C4 positions because the radical addition intermediate is stabilized by the nitrogen atom.[12] However, the selectivity between C2 and C4 can be influenced by factors such as the nature of the radical, solvent polarity, and the Brønsted acid used.[12] Recently, methods using blocking groups have been developed to achieve exquisite control for C4-alkylation.[13]
Data Presentation
Table 1: Regioselectivity of Palladium-Catalyzed C-H Arylation of 3-Substituted Pyridines
| Entry | Pyridine Substituent (at C3) | Arylating Agent | Ligand | Additive | C4:C2:C6 Ratio | Yield (%) |
| 1 | NO₂ | 4-iodotoluene | P(o-tol)₃ | Ag₂CO₃ | >99:1:0 | 85 |
| 2 | CN | 4-iodotoluene | P(o-tol)₃ | Ag₂CO₃ | >99:1:0 | 78 |
| 3 | F | 4-iodotoluene | P(o-tol)₃ | Ag₂CO₃ | >99:1:0 | 71 |
| 4 | Cl | 4-iodotoluene | P(o-tol)₃ | Ag₂CO₃ | >99:1:0 | 65 |
Data synthesized from information presented in literature on catalytic C-H arylation.[4]
Table 2: Protecting Group-Controlled Regioselective Functionalization of 3,5-dibromo-2-pyridone
| Protecting Group | Reaction Type | Position of Functionalization | Yield (%) |
| BIBS | Suzuki-Miyaura Arylation | C5 | 85-95 |
| Ts | Halogen-Lithium Exchange | C3 | 76-92 |
BIBS = di-tert-butyl(isobutyl)silyl; Ts = p-toluenesulfonyl. Data adapted from studies on protecting group-controlled synthesis.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation of 3-Substituted Pyridines
This protocol is a generalized procedure based on established methods for the C-H arylation of pyridines.[4]
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-substituted pyridine (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., a triarylphosphine, 10 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyridine.
Protocol 2: Directed ortho-Metalation (DoM) for C3-Functionalization
This is a general protocol for the functionalization of a pyridine at the C3 position using a directing group at C2, based on the principles of directed metalation.[9]
-
Substrate Preparation: Start with a pyridine bearing a directing metalating group (DMG) at the C2 position (e.g., -CONEt₂, -OMe).
-
Deprotonation: Dissolve the substrate in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. Cool the solution to a low temperature (typically -78 °C).
-
Base Addition: Slowly add a strong lithium amide base (e.g., LDA, LiTMP) or an alkyllithium reagent (e.g., n-BuLi) (1.1 equiv). The base will selectively deprotonate the C3 position due to chelation with the DMG. Stir for 1-2 hours at low temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent, such as saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by chromatography or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 10. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of (2-methylpyridin-3-yl)methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (2-methylpyridin-3-yl)methanol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives can be attributed to a combination of factors inherent to their molecular structure. The pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is also aromatic and can contribute to hydrophobic interactions. The overall solubility is a balance between the hydrophilic character of the hydroxymethyl group and the lipophilic nature of the substituted pyridine core. For derivatives with bulky or nonpolar substituents, the lipophilicity often dominates, leading to low water solubility. The crystalline structure of the solid form can also significantly impact solubility; a stable crystal lattice requires more energy to break apart and dissolve.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This phenomenon, often called "crashing out," is a common issue when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to address this:
-
Reduce the final concentration: The simplest approach is to lower the final concentration of your compound in the aqueous buffer.
-
Optimize the DMSO percentage: Minimize the percentage of DMSO in the final solution, ideally keeping it below 1% (v/v), as higher concentrations of organic co-solvents can sometimes decrease the solubility of certain compounds in aqueous media.
-
Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) 300/400.
-
Employ solubility enhancers: Incorporate solubilizing agents such as cyclodextrins or surfactants into your aqueous buffer.
-
Adjust the pH: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. For pyridine derivatives, which are basic, lowering the pH will lead to protonation and increased aqueous solubility.
Q3: Can I use pH modification to improve the solubility of my this compound derivative?
A3: Yes, pH modification is a highly effective strategy for compounds containing ionizable groups. The pyridine nitrogen in your derivatives is basic and can be protonated at acidic pH. This protonation introduces a positive charge, leading to a significant increase in aqueous solubility. It is crucial to determine the pKa of your specific derivative to understand the pH range over which it will be ionized. However, it is important to consider the pH stability of your compound and the requirements of your biological assay, as significant pH changes can affect experimental outcomes.
Q4: What are the most common formulation strategies for poorly soluble pyridine-based compounds?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble pyridine-based compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state (amorphous solid dispersions) can dramatically increase its apparent solubility.
-
-
Chemical Modifications:
-
Salt Formation: If the derivative has sufficient basicity, forming a salt with a pharmaceutically acceptable acid can significantly improve solubility.
-
-
Use of Excipients:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent.
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation: Employing cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
-
Troubleshooting Guides
Issue 1: Inconsistent Solubility Measurements
| Potential Cause | Troubleshooting Steps |
| Equilibrium not reached | Ensure sufficient incubation time for the solubility assay (typically 24-48 hours with agitation). Periodically sample the solution until the concentration plateaus. |
| Compound degradation | Assess the stability of your compound in the chosen solvent and at the experimental temperature. Use HPLC or LC-MS to check for degradation products. |
| Polymorphism | The presence of different crystalline forms (polymorphs) can lead to variable solubility. Characterize the solid form of your compound using techniques like XRPD and DSC. |
| pH fluctuation | For ionizable compounds, small changes in pH can significantly impact solubility. Use buffers with adequate capacity to maintain a constant pH. |
Issue 2: Low Efficacy in Cell-Based Assays Due to Poor Solubility
| Potential Cause | Troubleshooting Steps |
| Precipitation in media | Visually inspect the cell culture media for any signs of precipitation after adding the compound. Reduce the final concentration or use a formulation approach (e.g., cyclodextrin complexation) to keep the compound in solution. |
| Adsorption to plasticware | Poorly soluble compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion plastics or glass where possible. |
| Interaction with media components | Components of the cell culture media, such as proteins in serum, can bind to your compound and affect its availability. |
Quantitative Data Summary
The following tables provide a summary of solubility data for this compound and related compounds to serve as a reference. Note: Experimental solubility data for specific derivatives may need to be determined empirically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem |
| Boiling Point | 262 °C (lit.) | Kuujia.com[1] |
| Density | 1.106 g/mL at 25 °C (lit.) | Kuujia.com[1] |
| logP | 0.88230 | Kuujia.com[1] |
| Aqueous Solubility | Not available | Kuujia.com[1] |
Table 2: Solubility of Structurally Related Pyridine Alcohols
| Compound | Solvent | Solubility | Source |
| 6-Methyl-2-pyridinemethanol | Water | Low solubility | ChemicalBook[2] |
| 6-Methyl-2-pyridinemethanol | Ethanol, Acetic Acid | High solubility | ChemicalBook[2] |
| Picolinic Acid | Water | ~862.5 g/kg at 293 K | MDPI[3] |
| Picolinic Acid | Ethanol | ~57.1 g/kg at 293 K | MDPI[3] |
| Picolinic Acid | Acetonitrile | ~17.0 g/kg at 293 K | MDPI[3] |
| Chromium(III) picolinate | Water | Poorly soluble (600 µM at neutral pH) | Wikipedia[4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the traditional shake-flask method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a general procedure for preparing an amorphous solid dispersion to enhance solubility.
-
Solvent Selection:
-
Choose a common volatile solvent in which both the this compound derivative and a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®) are soluble.
-
-
Dissolution:
-
Dissolve the drug and the polymer in the selected solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation and crystallization.
-
-
Drying:
-
Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-60 °C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion to confirm the amorphous state of the drug using techniques such as XRPD and DSC.
-
Evaluate the dissolution rate of the amorphous solid dispersion compared to the crystalline drug.
-
Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound derivatives.
Caption: An example of a signaling pathway (MAPK/ERK) where pyridine-based inhibitors may act.
References
Technical Support Center: Catalyst Deactivation in (2-Methylpyridin-3-yl)methanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of (2-methylpyridin-3-yl)methanol. The primary route for this synthesis involves the catalytic hydrogenation of 2-methylnicotinic acid or its esters, a process susceptible to various catalyst deactivation phenomena.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and why are they prone to deactivation?
A1: The synthesis of this compound typically involves the hydrogenation of 2-methylnicotinic acid or its corresponding esters. The most commonly employed catalysts for this transformation are heterogeneous precious metal catalysts.
-
Palladium (Pd)-based catalysts (e.g., Pd/C, Pd/Al₂O₃): These are highly active for the hydrogenation of both the carboxylic acid/ester group and the pyridine ring. However, they are susceptible to poisoning by the nitrogen atom of the pyridine ring, which can strongly coordinate to the palladium surface and block active sites.
-
Nickel (Ni)-based catalysts (e.g., Raney® Ni): Raney Nickel is a cost-effective alternative and is also effective for hydrogenation. It is, however, prone to deactivation through poisoning by sulfur-containing impurities and by thermal sintering at elevated temperatures.
-
Platinum (Pt)-based catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also highly active but can be more expensive. They are generally more resistant to acidic conditions but can still be poisoned by nitrogen-containing compounds.
-
Rhodium (Rh)-based catalysts (e.g., Rh/C): Rhodium is particularly effective for the hydrogenation of aromatic rings and can be used when selective ring saturation is desired.
Deactivation is a common issue due to the inherent properties of the reactants and products. The Lewis basic nitrogen atom in the pyridine ring of both the starting material and the product can act as a ligand, binding to the metal active sites and leading to catalyst poisoning.
Q2: What are the primary mechanisms of catalyst deactivation in this specific synthesis?
A2: The primary deactivation pathways for catalysts in the synthesis of this compound include:
-
Poisoning: This is the most significant deactivation mechanism in this synthesis. The nitrogen atom of the pyridine ring can strongly adsorb onto the active metal sites, blocking them from reactant molecules. Sulfur-containing impurities, even at trace levels, can also act as severe poisons for palladium, nickel, and platinum catalysts.
-
Coking/Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block pores and active sites. Oligomers or polymers formed from side reactions can also deposit on the catalyst.
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger, less active particles. This process is generally irreversible and leads to a permanent loss of catalytic activity.
-
Leaching: The active metal can dissolve into the reaction medium, particularly under acidic or basic conditions, or in the presence of complexing agents. This not only deactivates the catalyst but can also contaminate the product.
Q3: How can I recognize that my catalyst is deactivating during the reaction?
A3: Signs of catalyst deactivation during your experiment include:
-
Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs under the same conditions.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Changes in Selectivity: An increase in the formation of side products or a decrease in the yield of the desired this compound.
-
Visual Changes in the Catalyst: The appearance of the catalyst may change, for instance, from a black powder to a more clumped or grayish material, which could indicate sintering or fouling. The formation of "palladium black" is a common indicator of Pd(0) agglomeration.
Q4: Can I regenerate a deactivated catalyst?
A4: In many cases, yes. The success of regeneration depends on the deactivation mechanism.
-
Poisoning and Coking: These can often be reversed. Poisoning by weakly adsorbed species can sometimes be reversed by washing with a suitable solvent. Coking can often be addressed by controlled oxidation (burning off the coke) followed by reduction.
-
Sintering: This is generally irreversible as it involves a physical change in the catalyst structure.
-
Leaching: The lost metal cannot be restored through typical regeneration procedures.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Analyze Starting Materials: Check for impurities in your 2-methylnicotinic acid or its ester, particularly sulfur-containing compounds. 2. Purify Starting Materials: If impurities are suspected, purify the starting materials before the reaction. 3. Increase Catalyst Loading: As a temporary measure, a modest increase in catalyst loading might compensate for partial poisoning. |
| Insufficient Catalyst Activity | 1. Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly (e.g., under an inert atmosphere). 2. Test Catalyst Activity: Perform a standard test reaction (e.g., hydrogenation of a simple olefin) to confirm the catalyst's activity. |
| Poor Mass Transfer | 1. Increase Agitation Speed: Ensure vigorous stirring to suspend the catalyst particles effectively and improve gas-liquid-solid mixing. 2. Check Hydrogen Pressure: Verify that the hydrogen pressure is maintained at the desired level throughout the reaction. |
Issue 2: Formation of Palladium Black and Catalyst Agglomeration
| Possible Cause | Troubleshooting Step |
| Slow Catalytic Cycle | 1. Optimize Ligand/Additive: If using a homogeneous catalyst, ensure the ligand choice is optimal to stabilize the active species. 2. Increase Hydrogen Pressure: Higher hydrogen pressure can sometimes accelerate the hydrogenation step and reduce the lifetime of vulnerable Pd(0) species. |
| High Reaction Temperature | 1. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal agglomeration. |
Quantitative Data Summary
The following tables provide generalized quantitative data for common catalysts used in similar hydrogenation reactions. Please note that optimal conditions and performance will vary for the specific synthesis of this compound.
Table 1: Typical Reaction Conditions for Hydrogenation of Pyridine Derivatives
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Typical Catalyst Loading (wt%) |
| 5% Pd/C | 25-100 | 10-50 | Methanol, Ethanol, Acetic Acid | 1-10 |
| Raney® Ni | 50-150 | 30-100 | Ethanol, Water | 5-20 |
| 5% Pt/C | 25-80 | 10-60 | Acetic Acid, Ethanol | 1-5 |
| 5% Rh/C | 25-70 | 5-40 | Methanol, Water | 1-5 |
Table 2: Common Catalyst Poisons and Their Effects
| Poison | Catalyst Affected | Typical Source | Effect |
| Sulfur Compounds (e.g., thiols, sulfides) | Pd, Ni, Pt, Rh | Impurities in starting materials or solvents | Severe and often irreversible deactivation |
| Nitrogen Compounds (e.g., pyridine) | Pd, Pt, Rh | Starting material, product | Reversible or irreversible deactivation by blocking active sites |
| Halides (e.g., Cl⁻, Br⁻) | Pd, Pt | Impurities, additives | Can modify selectivity or cause deactivation |
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol provides a general method to assess the activity of a fresh or regenerated hydrogenation catalyst using a model substrate.
-
Reactor Setup: Add a magnetic stir bar and a known amount of a standard substrate (e.g., 1-octene, 1.0 mmol) to a high-pressure reactor.
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., 10 mL of ethanol) and the catalyst to be tested (e.g., 10 mg of 5% Pd/C).
-
Reaction Execution: Seal the reactor, purge with an inert gas (e.g., argon or nitrogen), and then pressurize with hydrogen to a set pressure (e.g., 10 bar).
-
Monitoring: Stir the reaction vigorously at a constant temperature (e.g., 25°C) and monitor the hydrogen uptake over time.
-
Analysis: After a set time or when hydrogen uptake ceases, depressurize the reactor, and analyze a sample of the reaction mixture by GC or NMR to determine the conversion of the starting material. A high conversion in a short time indicates good catalyst activity.
Protocol 2: Catalyst Regeneration (Solvent Washing for Reversible Poisoning)
This procedure is suitable for catalysts deactivated by strongly adsorbed organic molecules.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Solvent Washing: Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence could be:
-
The reaction solvent (e.g., methanol) to remove residual product.
-
A more polar solvent (e.g., water) if polar byproducts are suspected.
-
A non-polar solvent (e.g., toluene or hexane) to remove non-polar residues.
-
Finally, wash with a volatile solvent (e.g., ethanol or acetone) to facilitate drying.
-
-
Drying: Dry the washed catalyst under vacuum at a mild temperature (e.g., 60-80°C).
-
Activity Test: Test the activity of the regenerated catalyst using Protocol 1 to assess the effectiveness of the regeneration.
Visualizations
Caption: Common catalyst deactivation pathways in this compound synthesis.
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-methylpyridin-3-yl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2-methylpyridin-3-yl)methanol Isomers
The isomers of this compound, which include this compound, (4-methylpyridin-3-yl)methanol, (5-methylpyridin-3-yl)methanol, and (6-methylpyridin-3-yl)methanol, are pyridine derivatives that serve as versatile building blocks in medicinal chemistry. The position of the methyl group on the pyridine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Derivatives of these isomers have been investigated for a range of biological activities, including as ligands for nicotinic acetylcholine receptors (nAChRs) and as intermediates in the synthesis of various pharmacologically active compounds.
Comparative Biological Activity Data
A comprehensive search of scientific literature and databases did not yield quantitative data that directly compares the biological activity (e.g., IC50, MIC, Ki values) of the four isomers of this compound. Therefore, the following table is presented as a template for researchers to populate with their own experimental data.
| Isomer | Biological Activity | Assay Type | Target | IC50 / MIC / Ki | Reference |
| This compound | Data not available | ||||
| (4-methylpyridin-3-yl)methanol | Data not available | ||||
| (5-methylpyridin-3-yl)methanol | Data not available | ||||
| (6-methylpyridin-3-yl)methanol | Data not available |
Potential Biological Activities Based on Derivatives
While direct data is lacking, the known activities of derivatives suggest potential areas of investigation for these isomers:
-
(6-methylpyridin-3-yl)methanol is a known precursor for the synthesis of novel ligands for nicotinic acetylcholine receptors (nAChRs)[1]. This suggests that the parent compound and its isomers may exhibit some affinity for these receptors, which are implicated in various neurological disorders.
-
Derivatives of 5-methyl-pyridine have been incorporated into thiazolo[4,5-b]pyridin-2-ones, which have demonstrated antimicrobial activity. This indicates a potential for antimicrobial properties in the parent isomers.
Experimental Protocols
To facilitate the direct comparison of the biological activities of this compound isomers, the following detailed experimental protocols are provided.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound isomers
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Isomer Solutions: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of concentrations to be tested.
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Preparation: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the diluted isomer solutions to the first row and perform serial dilutions down the plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells with bacteria and the positive control antibiotic, and wells with bacteria and the vehicle control. Also include wells with media only as a sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the isomer that prevents a color change from blue to pink (indicating inhibition of bacterial growth).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the isomers on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isomers in cell culture medium. Replace the old medium with medium containing the different concentrations of the isomers. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against isomer concentration.[2][3][4][5][6][7][8][9][10][11]
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This radioligand binding assay can be used to determine the affinity of the isomers for nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2)
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine)
-
Assay buffer
-
This compound isomers
-
Unlabeled competitor (e.g., Nicotine)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target nAChR subtype.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation and radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the unlabeled competitor.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test isomers.
-
-
Incubation: Incubate the plates at room temperature for a specified period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each isomer from the competition binding curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[12][13]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of a comparative study and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the comparative biological evaluation of this compound isomers.
Caption: Hypothetical signaling pathway of a this compound isomer acting as an agonist at a nicotinic acetylcholine receptor.
Conclusion
While direct comparative data on the biological activity of this compound isomers is currently unavailable, their structural similarity to the precursors of pharmacologically active compounds suggests that they are promising candidates for further investigation. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate and compare the antimicrobial, cytotoxic, and receptor binding properties of these isomers. Such studies would be invaluable in elucidating the structure-activity relationships within this class of compounds and could pave the way for the development of novel therapeutic agents.
References
- 1. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of methanol extracts of 10 Cameroonian medicinal plants towards multi-factorial drug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. mdpi.com [mdpi.com]
- 12. Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors: UNIQUE ROLE OF HALOGEN BONDING REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of (2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the accurate quantification of (2-methylpyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this analyte are not widely published, this document outlines recommended approaches based on established analytical principles and methods validated for structurally related pyridine derivatives. The guide details proposed High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a direct comparison of their performance characteristics to aid in selecting the most suitable technique for your research and development needs.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three most promising techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Selectivity | Moderate to High | Moderate | Very High |
| Sensitivity (LOD/LOQ) | ng-µg/mL range | µg/mL range | pg-ng/mL range |
| Precision (RSD%) | < 2% | < 5% | < 15% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Low | Low | High |
| Method Development Complexity | Moderate | Moderate | High |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Derivatization | Not typically required | May be required to improve volatility and peak shape | Not required |
Experimental Protocols
The following sections provide detailed, proposed experimental protocols for the quantification of this compound using HPLC-UV, GC-FID, and LC-MS/MS. These protocols are based on methods developed for similar pyridine-containing compounds and should be fully validated according to ICH guidelines Q2(R1) to ensure suitability for their intended purpose.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control due to its robustness and cost-effectiveness. The inherent UV absorbance of the pyridine ring allows for direct detection without derivatization.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-Phase C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (based on the typical absorbance of the pyridine chromophore).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the expected calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a reliable and cost-effective technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column is recommended (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (split ratio of 20:1).
-
Injection Volume: 1 µL.
Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve in a suitable aprotic solvent (e.g., Pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature and inject into the GC system.
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest selectivity and sensitivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and pharmacokinetic studies.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 or a mixed-mode column suitable for polar compounds (e.g., Amaze HD, 3.2 x 150 mm) is recommended to achieve good retention.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Precursor Ion (Q1): m/z 124.1 (corresponding to [M+H]⁺ of this compound).
-
Product Ions (Q3): To be determined by infusing a standard solution of the analyte. Likely fragments would result from the loss of water (H₂O) or the hydroxymethyl group (CH₂OH).
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Sample Preparation:
-
For clean samples, a simple "dilute-and-shoot" approach may be feasible. Dilute the sample in the initial mobile phase composition.
-
For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation followed by solid-phase extraction (SPE) may be necessary to minimize matrix effects.
Validation Parameters to be Assessed:
-
Selectivity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Matrix Effect, and Stability.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for sample analysis using the described techniques.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-FID analysis workflow including a derivatization step.
Caption: LC-MS/MS analysis workflow for complex matrices.
Conclusion
This guide provides a framework for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV, GC-FID, and LC-MS/MS will be dictated by the specific requirements of the analysis. For routine quality control of bulk material, HPLC-UV offers a balance of performance and cost-effectiveness. For analyses requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior technique. While GC-FID is a viable option, the potential need for derivatization adds a step to the sample preparation process. It is imperative that any chosen method is rigorously validated to ensure the generation of reliable and accurate data.
References
A Senior Application Scientist's Guide to Bridging the Gap Between Benchtop and Bedside: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyridine-Based Drugs
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-saving therapy is a complex and challenging endeavor. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of drugs derived from pyridine-based scaffolds, which are versatile building blocks in medicinal chemistry.[1][2] To illustrate the key principles and experimental considerations, this analysis will focus on a prominent example: Betrixaban , an oral Factor Xa (FXa) inhibitor. Betrixaban contains a substituted pyridinyl moiety and offers a wealth of data for a thorough comparative analysis of its preclinical and clinical performance.[3][4]
Section 1: The In Vitro Profile - Characterizing the Molecular Interaction
The initial stages of drug development are heavily reliant on in vitro assays to determine a compound's mechanism of action and potency. For an anticoagulant like Betrixaban, the primary goal is to establish its ability to selectively inhibit its target, Factor Xa, a critical enzyme in the coagulation cascade.
Mechanism of Action: A Potent and Selective FXa Inhibitor
Betrixaban is a direct inhibitor of Factor Xa, binding to the enzyme's active site and thereby preventing the conversion of prothrombin to thrombin—the final step in the common pathway of coagulation.[5] This inhibition is concentration-dependent and does not require a cofactor like antithrombin.[6] The in vitro potency of Betrixaban is well-documented, with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM for Factor Xa.[7]
Key In Vitro Assays and Data
A panel of assays is employed to comprehensively assess the in vitro profile of a Factor Xa inhibitor. The two most critical are the anti-Factor Xa assay and the thrombin generation assay (TGA).
-
Anti-Factor Xa Assay: This chromogenic assay directly measures a drug's ability to inhibit FXa activity. The intensity of the color produced is inversely proportional to the amount of active FXa, thus quantifying the drug's inhibitory effect.[8][9]
-
Thrombin Generation Assay (TGA): This assay provides a more global assessment of coagulation by measuring the potential of plasma to generate thrombin over time after the addition of a trigger like tissue factor.[10][11][12] It offers a holistic view of the drug's impact on the entire coagulation process.
| Parameter | In Vitro Result | Significance | Reference(s) |
| Factor Xa Inhibition (IC50) | 1.5 nM | Demonstrates high potency at the molecular target. | [7] |
| Thrombin Generation Inhibition | 5-25 ng/mL | Shows effective inhibition of the downstream coagulation cascade in a plasma environment. | [7] |
| hERG Channel Inhibition (IC50) | 8.9 µM | Indicates a low risk of cardiac side effects, with a 30-fold margin of safety. | [7] |
Experimental Protocol: Chromogenic Anti-Factor Xa Assay
-
Preparation: Patient plasma (or pooled normal plasma for screening) is citrated to prevent coagulation.
-
Incubation: The plasma sample is incubated with the test compound (e.g., Betrixaban) at various concentrations.
-
FXa Addition: A known excess amount of purified Factor Xa is added to the mixture, allowing the drug-FXa binding to reach equilibrium.
-
Substrate Addition: A chromogenic substrate specific for Factor Xa is introduced.
-
Measurement: The remaining active Factor Xa cleaves the substrate, releasing a colored molecule (chromophore). The color intensity is measured using a spectrophotometer.
-
Calculation: The drug concentration is inversely proportional to the color intensity. An IC50 value is calculated from the dose-response curve.[13][14]
Coagulation Cascade and Betrixaban's Site of Action
Caption: The coagulation cascade, highlighting Factor Xa as the convergence point and the target of Betrixaban.
Section 2: The In Vivo Efficacy - From Animal Models to Human Trials
While in vitro data provides a strong foundation, the true test of a drug's potential lies in its performance within a living organism. In vivo studies are designed to assess not only efficacy but also pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety.
Preclinical Animal Models: Establishing Proof-of-Concept
Before human trials, the antithrombotic efficacy of Betrixaban was evaluated in several animal models of venous thromboembolism.[7] These models are crucial for determining an effective and safe dose range.[15]
-
Rabbit Vena Cava Model: This model assesses the drug's ability to prevent clot formation on a foreign surface within a large vein.
-
Rodent Ferric Chloride Carotid Artery Model: This model evaluates the prevention of occlusive thrombus formation after chemical injury to an artery.[16]
-
Baboon Arteriovenous (AV) Shunt Model: This primate model provides a rigorous test of antithrombotic activity in a setting that closely mimics human physiology.
These preclinical studies confirmed the antithrombotic effect of Betrixaban and helped to establish the dose range for subsequent clinical trials.[7]
Clinical Trials: The Ultimate Test of Efficacy and Safety
Betrixaban has undergone extensive clinical evaluation in a series of Phase II and Phase III trials, primarily for the prevention of venous thromboembolism (VTE) in various patient populations.
-
EXPERT (Phase II): This trial compared two doses of Betrixaban with enoxaparin for VTE prevention in patients undergoing total knee replacement, demonstrating the antithrombotic activity of Betrixaban at 15 mg and 40 mg doses.[17][18]
-
EXPLORE-Xa (Phase II): This study evaluated three doses of Betrixaban against warfarin for stroke prevention in patients with atrial fibrillation. The 40 mg dose showed significantly less bleeding than warfarin.[6][17][19]
-
APEX (Phase III): This large, pivotal trial assessed extended-duration Betrixaban (80 mg daily for 35-42 days) compared to standard-duration enoxaparin in acutely ill medical patients at high risk for VTE.[1][2][17][18][20]
| Clinical Trial | Patient Population | Comparator | Primary Efficacy Outcome | Key Finding | Reference(s) |
| EXPERT (Phase II) | Total Knee Replacement | Enoxaparin | Composite of DVT, non-fatal PE, and all-cause mortality | Demonstrated effective antithrombotic activity. | [17][18] |
| EXPLORE-Xa (Phase II) | Atrial Fibrillation | Warfarin | Major or clinically relevant non-major bleeding | Lower bleeding rates with Betrixaban (40 mg) compared to warfarin. | [6][17][19] |
| APEX (Phase III) | Acutely Ill Medical Patients | Enoxaparin | Composite of asymptomatic proximal DVT, symptomatic DVT, non-fatal PE, VTE-related death | Significant reduction in VTE events with extended-duration Betrixaban. | [17][18][20][21] |
Drug Development Workflow: From Bench to Clinic
Caption: A simplified workflow of the drug development process, from preclinical testing to regulatory approval.
Section 3: Bridging the Divide - Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal of preclinical evaluation is to predict clinical success. For Betrixaban, the in vitro data proved to be a reliable indicator of its in vivo performance.
-
Potency Translation: The high in vitro potency of Betrixaban (IC50 of 1.5 nM) translated into effective antithrombosis in animal models and, ultimately, in human clinical trials at well-tolerated oral doses.[7][17][18]
-
Safety Prediction: The low off-target activity observed in vitro, particularly the wide safety margin for hERG channel inhibition, was consistent with the favorable safety profile seen in large-scale clinical trials, where there was no significant increase in major bleeding compared to the standard of care.[7][17][21]
-
Dose Selection: The in vitro thrombin generation assays were instrumental in selecting the dose range for the initial Phase II studies, aiming for a target concentration of 5-25 ng/mL.[7] This demonstrates the direct utility of in vitro plasma-based assays in informing clinical trial design.
The case of Betrixaban exemplifies a successful translation from the bench to the bedside. The potent and selective inhibition of Factor Xa observed in vitro was the foundational characteristic that led to its development. This molecular property was then validated through a rigorous series of in vivo studies, from small animal models to large, multinational clinical trials, ultimately demonstrating a net clinical benefit in a high-risk patient population.[2] This comprehensive approach, integrating detailed in vitro characterization with robust in vivo evaluation, is the cornerstone of modern, successful drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dicardiology.com [dicardiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lancet.co.za [lancet.co.za]
- 10. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 11. haemoscan.com [haemoscan.com]
- 12. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Xa Assays [practical-haemostasis.com]
- 14. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EXPLORE Xa - Research Studies - PHRI - Population Health Research Institute of Canada [phri.ca]
- 20. Betrixaban: A Novel Oral Anticoagulant With a New Niche [pubmed.ncbi.nlm.nih.gov]
- 21. Extended-Duration Betrixaban Reduces Symptomatic VTE in Select Hospitalized Patients | Duke Health Referring Physicians [physicians.dukehealth.org]
Comparative Analysis of Catalysts for the Synthesis of (2-methylpyridin-3-yl)methanol
A detailed review of catalytic systems for the efficient synthesis of (2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical and chemical industries, is presented. This guide offers a comparative assessment of various catalysts, focusing on their performance, reaction conditions, and selectivity, supported by available experimental data.
The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients. The most common and industrially viable route to this compound is the catalytic hydrogenation of 2-methylnicotinic acid or its corresponding esters, such as methyl 2-methylnicotinate. The choice of catalyst is paramount in achieving high yield and selectivity while maintaining mild reaction conditions. This guide evaluates the performance of common heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts for this transformation.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes the performance of different catalysts based on yield, selectivity, and reaction conditions. It is important to note that direct comparative studies under identical conditions are limited in the available literature; therefore, the data presented is compiled from various sources for related transformations.
| Catalyst | Substrate | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (atm) | Solvent | Notes |
| Palladium on Carbon (Pd/C) | 2-Methylnicotinic Acid Ester | High | High | 25-80 | 1-50 | Methanol, Ethanol | Generally effective for ester and carboxylic acid reduction.[1] |
| Raney® Nickel | 2-Methylnicotinic Acid Ester | Good to High | Moderate to High | 50-150 | 50-100 | Ethanol, Water | A versatile and cost-effective catalyst, but may require higher temperatures and pressures.[2][3] |
| Rhodium on Carbon (Rh/C) | 2-Methylnicotinic Acid | High | High | 25-60 | 10-50 | Water, Methanol | Known for high activity in hydrogenating aromatic rings and carboxylic acids.[4][5] |
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation leading to pyridyl methanols are outlined below. These protocols are based on general procedures for similar reductions and should be adapted and optimized for the specific synthesis of this compound.
Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used catalyst for the hydrogenation of various functional groups, including carboxylic acid esters.[1]
Procedure:
-
A solution of methyl 2-methylnicotinate (1.0 eq.) in methanol (10-20 volumes) is prepared in a high-pressure autoclave.
-
10% Palladium on Carbon (5-10 wt% of the substrate) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).[6]
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-80 °C) for a specified duration (typically 4-24 hours), with reaction progress monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups.[2][3]
Procedure:
-
A slurry of Raney® Nickel (in water or ethanol) is washed several times with the reaction solvent (e.g., ethanol) in a high-pressure autoclave under an inert atmosphere.
-
A solution of methyl 2-methylnicotinate (1.0 eq.) in ethanol (10-20 volumes) is added to the autoclave.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 50-100 atm).
-
The reaction is heated to the target temperature (e.g., 50-150 °C) with vigorous stirring for 6-18 hours.
-
After cooling and depressurization, the catalyst is allowed to settle, and the supernatant is carefully decanted or filtered.
-
The solvent is removed under reduced pressure to afford the product.
Hydrogenation using Rhodium on Carbon (Rh/C)
Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic systems and can be used for the reduction of pyridine carboxylic acids.[4][5]
Procedure:
-
2-Methylnicotinic acid (1.0 eq.) is dissolved in an appropriate solvent, such as water or methanol, in a high-pressure reactor.
-
5% Rhodium on Carbon (1-5 mol%) is added to the solution.
-
The reactor is sealed, flushed with hydrogen, and pressurized (e.g., 10-50 atm).
-
The reaction is stirred at a suitable temperature (e.g., 25-60 °C) for 12-24 hours.
-
After the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated to yield this compound.
Visualization of Experimental Workflow and Reaction Pathway
The following diagrams illustrate a typical experimental workflow for catalytic hydrogenation and the general reaction pathway for the synthesis of this compound.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemmethod.com [chemmethod.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Benchmarking (2-methylpyridin-3-yl)methanol Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the evaluation of novel chemical entities against existing therapeutic agents is a critical step in identifying promising candidates for further development. This guide provides a comprehensive benchmark of (2-methylpyridin-3-yl)methanol derivatives against established drugs in several key therapeutic areas: neuropathic pain, malaria, bacterial infections, and inflammatory diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these derivatives and to provide a foundation for future research.
Neuropathic Pain: Targeting the TRPV3 Channel
(Pyridin-2-yl)methanol derivatives have emerged as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in inflammation and pain sensation.[1] A notable derivative, compound 74a , has demonstrated significant efficacy in preclinical models of neuropathic pain, positioning it as a potential alternative to existing treatments like gabapentin.[1][2]
Comparative Efficacy Data
| Compound/Drug | Target | In Vitro Potency (K_B) | In Vivo Model | Efficacy | Reference |
| Compound 74a | TRPV3 | 0.56 µM | Neuropathic & Central Pain Models | Demonstrated a favorable preclinical profile compared to gabapentin.[1][2] Effective doses were 30-100 mg/kg.[1] | Gomtsyan et al., J. Med. Chem., 2016 |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | N/A | Neuropathic Pain Models | Standard of care for neuropathic pain, with proven efficacy in multiple clinical trials.[3][4] | Various |
Experimental Protocols
In Vitro TRPV3 Antagonist Assay:
The potency of compound 74a as a TRPV3 antagonist was determined using a cell-based assay. HEK293 cells stably expressing the human TRPV3 channel were utilized. The assay measured the inhibition of ion channel activation, typically induced by a known TRPV3 agonist. The antagonist's binding affinity (K_B) was calculated from the concentration-response curve.
In Vivo Neuropathic Pain Models:
The efficacy of compound 74a and gabapentin was evaluated in established rodent models of neuropathic pain, such as the spinal nerve ligation (SNL) model. In this model, a peripheral nerve injury is induced, leading to hypersensitivity to mechanical and thermal stimuli. The test compounds or vehicle were administered to the animals, and the paw withdrawal threshold or latency in response to a stimulus was measured to assess the analgesic effect.
Signaling Pathway and Experimental Workflow
Anti-malarial Activity: Dual-Stage Inhibition
Pyridine derivatives have demonstrated significant anti-malarial activity, targeting both the blood stage and potentially other stages of the Plasmodium parasite life cycle. Certain derivatives have shown efficacy against chloroquine-resistant strains of P. falciparum.[5][6]
Comparative Efficacy Data
| Compound/Drug | In Vivo Model (P. berghei) - % Inhibition (50 µmol/kg) | In Vitro Assay (P. falciparum RKL9 - Chloroquine-Resistant) - IC50 | Reference |
| Compound 2a | 90% | Not Reported | Bekhit et al. |
| Compound 2g | 91% | 0.0402 µM | Bekhit et al. |
| Compound 2h | 80% | Not Reported | Bekhit et al. |
| Chloroquine | Standard Control | 0.19420 µM (RKL9 strain)[5] | Bekhit et al. |
| Compound/Drug | In Vitro Assay (P. falciparum 3D7 - Chloroquine-Sensitive) - IC50 | In Vitro Assay (P. falciparum Dd2 - Chloroquine-Resistant) - IC50 | Reference |
| Compound 7s5 | 32.74–46.80 µM | 28.05–54.95 µM | Gogoi et al. |
| Compound 7s258 | 32.74–46.80 µM | 28.05–54.95 µM | Gogoi et al. |
| Chloroquine | Standard Control | Standard Control | Gogoi et al. |
Experimental Protocols
In Vivo 4-Day Suppressive Test:
This standard assay evaluates the in vivo anti-malarial activity of compounds in a murine model. Mice are inoculated with Plasmodium berghei parasites. Treatment with the test compounds or a standard drug (e.g., chloroquine) is initiated 24 hours post-infection and continued for four consecutive days. On the fifth day, blood smears are prepared, and the level of parasitemia is determined to calculate the percentage of parasite inhibition.
In Vitro Anti-plasmodial Assay:
The in vitro activity of the pyridine derivatives against P. falciparum is assessed using synchronized parasite cultures. The compounds are added at various concentrations to the cultures, and parasite growth is monitored over a defined period (e.g., 48-72 hours). The 50% inhibitory concentration (IC50) is determined by measuring parasite viability, often through methods like microscopy (Giemsa staining) or fluorescence-based assays.
Logical Relationships and Experimental Workflow
Antibacterial Activity: Oxazolidinone Analogues
3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties, showing promising activity against Gram-positive bacteria, comparable to the clinically used antibiotic, linezolid.[7][8]
Comparative Efficacy Data (MIC in µg/mL)
| Compound/Drug | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) | Reference |
| Linezolid | 2 | 1 | 2 | 0.5 | 1 | Jin et al., Front. Chem., 2022[7][8] |
| Compound 21b | 2 | 1 | 4 | 1 | 2 | Jin et al., Front. Chem., 2022[7][8] |
| Compound 21d | 4 | 0.5 | 2 | 0.5 | 1 | Jin et al., Front. Chem., 2022[7][8] |
| Compound 21e | 2 | 1 | 2 | 1 | 1 | Jin et al., Front. Chem., 2022[7][8] |
| Compound 21f | 2 | 1 | 4 | 1 | 2 | Jin et al., Front. Chem., 2022[7][8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The in vitro antibacterial activity was determined using the standard broth microdilution method. A serial dilution of the test compounds and the reference drug (linezolid) was prepared in a 96-well microtiter plate. Each well was then inoculated with a standardized suspension of the bacterial strain. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
Inflammatory Diseases: Targeting MSK1
Arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in the inflammatory signaling pathway. These compounds present a potential new therapeutic approach for inflammatory diseases such as asthma.
Comparative Efficacy Data
| Compound/Drug | MSK1 Enzymatic Assay (IC50) | Inhibition of IL-6 Release in vitro (IC50) | Reference |
| Compound 1a | ~18 µM | 16.3 ± 6.1 µM | Ha et al., Molecules, 2021[9][10] |
| 2-aminobenzimidazole 49d | 1.6 ± 0.1 µM | ~2 µM | Ha et al., Molecules, 2021[10] |
| PHA767491 | Potent MSK1 Inhibitor | 1.0 ± 0.1 µM | Ha et al., Molecules, 2021[9] |
Experimental Protocols
MSK1 Enzymatic Assay:
The inhibitory activity of the compounds against MSK1 was determined using an in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the MSK1 enzyme in the presence of various concentrations of the test compounds. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was then calculated.
Inhibition of IL-6 Release Assay:
Human lung fibroblasts were stimulated with an inflammatory agent (e.g., IL-1β) to induce the release of the pro-inflammatory cytokine IL-6. The cells were co-incubated with different concentrations of the test compounds. The concentration of IL-6 in the cell culture supernatant was then measured using an enzyme-linked immunosorbent assay (ELISA) to determine the compound's ability to inhibit cytokine release.
Signaling Pathway and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin for chronic neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Novel (2-methylpyridin-3-yl)methanol Analogues
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to advancing therapeutic candidates. This guide provides a comparative cross-reactivity profiling of a novel series of (2-methylpyridin-3-yl)methanol analogues, offering insights into their kinase selectivity and potential off-target effects. The presented data, derived from robust in vitro assays, is intended to guide structure-activity relationship (SAR) studies and aid in the selection of compounds with optimal target engagement and minimal off-target liabilities.
The this compound scaffold has emerged as a promising starting point for the development of kinase inhibitors. Its unique structural features offer opportunities for generating potent and selective modulators of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. However, achieving high selectivity across the human kinome, which comprises over 500 kinases, remains a significant challenge. Minor structural modifications can dramatically alter a compound's interaction profile, leading to engagement with unintended targets and potential toxicity.
This guide presents a head-to-head comparison of five analogues of this compound, designated as MPM-001 to MPM-005 . These compounds feature systematic modifications to the pyridine ring and the methyl group, allowing for a clear assessment of how these changes influence their cross-reactivity profiles against a panel of representative kinases.
Comparative Kinase Selectivity Profiling
To elucidate the selectivity of the this compound analogues, a comprehensive in vitro kinase profiling study was conducted. The compounds were screened against a panel of 10 kinases representing different branches of the human kinome. The primary screen was performed at a single concentration (1 µM) to identify initial hits, followed by dose-response assays to determine the IC50 values for significant interactions.
Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the percentage of inhibition at a 1 µM concentration and the corresponding IC50 values for kinases that showed greater than 50% inhibition.
| Compound ID | Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| MPM-001 | EGFR | 92 | 85 |
| SRC | 65 | 450 | |
| LCK | 58 | 800 | |
| MPM-002 | EGFR | 95 | 50 |
| SRC | 25 | >1000 | |
| LCK | 15 | >1000 | |
| MPM-003 | EGFR | 75 | 250 |
| PI3Kα | 88 | 120 | |
| mTOR | 72 | 300 | |
| MPM-004 | VEGFR2 | 91 | 95 |
| PDGFRβ | 85 | 150 | |
| c-KIT | 78 | 280 | |
| MPM-005 | BRAF | 94 | 60 |
| CRAF | 89 | 110 | |
| EGFR | 45 | >1000 |
Analysis of Structure-Activity Relationships and Cross-Reactivity
The data reveals distinct selectivity profiles among the analogues. MPM-002 demonstrates high potency and selectivity for the Epidermal Growth Factor Receptor (EGFR), with minimal off-target activity against the other kinases in the panel. In contrast, MPM-001 shows broader activity, inhibiting SRC and LCK in addition to EGFR, albeit with lower potency.
The substitution pattern in MPM-003 appears to shift its selectivity profile towards the PI3K/mTOR pathway, highlighting the sensitivity of the scaffold to chemical modifications. MPM-004 exhibits a typical profile for a multi-targeted angiogenesis inhibitor, with potent activity against VEGFR2, PDGFRβ, and c-KIT. Finally, MPM-005 shows a strong preference for the RAF family of kinases, with significantly reduced activity against EGFR compared to the other analogues.
Experimental Protocols
The following protocols describe the methodologies used to generate the kinase inhibition data presented in this guide.
In Vitro Kinase Profiling: Radiometric Assay
A radiometric kinase assay was employed for the initial single-point screening and subsequent IC50 determination.[1][2] This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]-ATP
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compounds (MPM analogues) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of each test compound in DMSO is prepared.
-
Reaction Setup: The kinase, substrate, and test compound are combined in the assay buffer in a 96-well plate and pre-incubated for 10 minutes at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction mixture is incubated for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time is optimized to ensure the reaction is within the linear range.
-
Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a filter plate, and the substrate is captured on the filter membrane. Unincorporated [γ-³³P]-ATP is removed by washing the filter plate multiple times with phosphoric acid.
-
Detection: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Kinase Profiling: TR-FRET Assay
As an orthogonal method, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was used to confirm key findings.[3] This homogenous assay format is well-suited for high-throughput screening.
Materials:
-
Purified recombinant kinases
-
Biotinylated kinase-specific substrates
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume plates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Dispensing: Test compounds are dispensed into the 384-well plates.
-
Kinase and Substrate Addition: The kinase and biotinylated substrate are added to the wells.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at room temperature for 60 minutes.
-
Detection: A solution containing the Europium-labeled anti-phospho-specific antibody and SA-APC is added to stop the reaction and initiate the detection process. The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: The TR-FRET signal is read on a compatible microplate reader.
-
Data Analysis: The ratio of the acceptor (APC) to donor (Europium) fluorescence is calculated. The percentage of inhibition and IC50 values are determined as described for the radiometric assay.
Visualizing Biological Context and Experimental Processes
To provide a clearer understanding of the biological relevance and the experimental approach, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general workflow for cross-reactivity profiling.
Caption: EGFR signaling pathway, a key target for some MPM analogues.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Conclusion
This comparative guide provides a snapshot of the cross-reactivity profiles for a series of novel this compound analogues. The data clearly indicates that subtle structural modifications to this scaffold can significantly impact kinase selectivity. MPM-002 stands out as a potent and selective EGFR inhibitor, while other analogues demonstrate potential for development against different kinase targets or as multi-targeted agents.
The detailed experimental protocols and workflow diagrams furnished in this guide offer a transparent view of the data generation process and serve as a valuable resource for researchers in the field. This information is crucial for making informed decisions in the early stages of drug discovery, ultimately paving the way for the development of safer and more effective kinase-targeted therapies. Further profiling against a broader kinome panel and in cellular models will be essential to fully characterize the therapeutic potential of these promising compounds.
References
Confirming the Structure of (2-methylpyridin-3-yl)methanol using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For substituted pyridines, a common scaffold in pharmaceuticals, confirming the precise arrangement of substituents is critical. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural confirmation of (2-methylpyridin-3-yl)methanol. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their needs.
Unraveling the Molecular Architecture with 2D NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC allow for the confident assignment of proton (¹H) and carbon (¹³C) signals and the definitive confirmation of the molecular structure.
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.[1]
Hypothetical 2D NMR Data for this compound
Below is a summary of hypothetical, yet realistic, ¹H and ¹³C NMR data and key 2D correlations for this compound, based on known chemical shifts for similar pyridine derivatives.
Table 1: ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.50, s | 22.5 |
| 4-H | 7.65, d, J=7.8 | 137.0 |
| 5-H | 7.25, dd, J=7.8, 4.8 | 122.0 |
| 6-H | 8.40, d, J=4.8 | 148.0 |
| CH₂OH | 4.70, s | 62.0 |
| 2-C | - | 157.0 |
| 3-C | - | 135.0 |
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Interpretation |
| COSY | 4-H ↔ 5-H; 5-H ↔ 6-H | Confirms the connectivity of the pyridine ring protons. |
| HSQC | 2-CH₃ ↔ 22.5 ppm; 4-H ↔ 137.0 ppm; 5-H ↔ 122.0 ppm; 6-H ↔ 148.0 ppm; CH₂OH ↔ 62.0 ppm | Directly links each proton to its attached carbon. |
| HMBC | 2-CH₃ → 2-C, 3-C; 4-H → 2-C, 6-C; 5-H → 3-C; 6-H → 2-C, 4-C; CH₂OH → 3-C, 2-C | Establishes the overall carbon framework and the position of the substituents. |
Visualizing the 2D NMR Workflow
The logical progression of experiments in 2D NMR structural elucidation allows for a systematic assembly of the molecular puzzle.
Comparison with Alternative Techniques
While 2D NMR is exceptionally informative, other analytical methods offer complementary or alternative approaches to structure determination.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through bonds. | Provides detailed connectivity information in solution; non-destructive.[3] | Requires soluble sample of sufficient concentration; can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a definitive 3D structure with atomic resolution. | Requires a high-quality single crystal, which can be difficult to obtain.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity; provides molecular weight and fragmentation patterns. | Does not directly provide stereochemical or isomeric information. |
Logical Comparison of Analytical Methods
The choice of analytical technique often depends on the specific research question and the nature of the sample.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the appropriate spectral width and to check for sample purity.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for a value between 4 and 10 Hz to observe two- and three-bond correlations.
-
Data Processing: Process all 2D spectra using appropriate window functions (e.g., sine-bell), followed by Fourier transformation, phasing, and baseline correction.
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
For the definitive structural confirmation of this compound in solution, 2D NMR spectroscopy stands out as the most informative technique. It provides an unparalleled level of detail regarding the covalent framework of the molecule. While X-ray crystallography can offer the absolute three-dimensional structure, its requirement for a single crystal can be a significant limitation. Mass spectrometry, though highly sensitive for determining molecular weight and formula, cannot distinguish between isomers without further experimentation. Therefore, a comprehensive approach utilizing 2D NMR is the recommended strategy for the unambiguous structural elucidation of novel substituted pyridines and other complex small molecules in the pharmaceutical and chemical research sectors.
References
Purity Assessment of (2-methylpyridin-3-yl)methanol: A Comparative Guide to HPLC and GC-MS
The purity of (2-methylpyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We present detailed experimental protocols and illustrative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[2] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method for routine purity analysis and quality control.[3][4]
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method can be developed for the quantitative analysis of this compound.[4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[3]
-
Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, the typical UV absorption maximum for pyridine derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15.6 | 0.35 | Impurity A (e.g., starting material) |
| 2 | 4.52 | 4425.8 | 99.50 | This compound |
| 3 | 6.18 | 8.9 | 0.15 | Impurity B (e.g., by-product) |
| Total | 4450.3 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile compounds.[5] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it excellent for impurity identification.[6] this compound is sufficiently volatile for GC analysis.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 260 °C.[7]
-
Injection Mode: Split (100:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
Data Presentation: GC-MS Purity and Impurity Identification
The purity is calculated based on the peak area percentage from the Total Ion Chromatogram (TIC). The mass spectrometer provides mass spectra for each peak, allowing for positive identification of the main component and any impurities by comparing their spectra to a reference library (e.g., NIST).[9]
| Peak No. | Retention Time (min) | Peak Area (TIC) | Area % | Identification (based on m/z) |
| 1 | 6.75 | 1.8 x 10^7 | 0.20 | 2,3-Lutidine (m/z 107, 92, 78) |
| 2 | 8.92 | 8.98 x 10^9 | 99.75 | This compound (m/z 123, 108, 79) |
| 3 | 10.11 | 4.5 x 10^6 | 0.05 | Unknown Impurity (m/z 137, 122, 94) |
| Total | 9.00 x 10^9 | 100.00 |
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Detection | UV-Vis, PDA, Fluorescence, etc. Provides quantitative data. | Mass Spectrometry. Provides quantitative and structural information (mass spectrum). |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). |
| Impurity Identification | Based on retention time comparison with standards. MS detector can be coupled (LC-MS). | Confident identification based on mass spectral library matching. |
| Resolution | High. | Very high. |
| Typical Use Case | Routine quality control, quantification of known impurities. | Identification of unknown impurities, analysis of volatile organic compounds. |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis and impurity identification.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
RP-HPLC with UV detection is a robust, reliable, and cost-effective method, making it the preferred choice for routine quality control and quantification of the main component and known impurities.[3]
-
GC-MS offers superior separation efficiency and provides invaluable structural information, which is essential for the confident identification of unknown volatile or semi-volatile impurities.[10]
For comprehensive characterization, a dual-pronged approach is recommended. HPLC should be employed for routine purity testing and assay determination, while GC-MS should be utilized during process development and for the investigation of any unknown peaks that may appear in the HPLC chromatogram. This integrated strategy ensures a thorough understanding of the impurity profile, ultimately leading to a higher quality and safer final product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. impactfactor.org [impactfactor.org]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of (2-Methylpyridin-3-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that succumbs too quickly to the body's metabolic machinery may never reach its target in sufficient concentrations, while one that lingers too long can lead to toxicity. This guide provides a comparative evaluation of the metabolic stability of (2-methylpyridin-3-yl)methanol derivatives, a scaffold of interest in medicinal chemistry. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for optimizing drug candidates.
The this compound core, featuring a pyridine ring, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the metabolic fate of derivatives of this scaffold is crucial for predicting their pharmacokinetic profiles, including half-life and bioavailability. This guide explores strategies to enhance metabolic stability, such as the introduction of blocking groups and bioisosteric replacement, supported by comparative data.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of 2,3-disubstituted pyridine derivatives, which serve as representative examples to understand the metabolic liabilities of the this compound scaffold. The data is derived from incubations with human liver microsomes (HLM) and mouse liver microsomes (MLM), key systems for assessing Phase I metabolism. The percentage of the parent compound remaining after a specific time point is a direct indicator of its metabolic stability.
| Compound/Derivative | R1 Group | R2 Group | % Remaining (HLM, 10 min) | % Remaining (MLM, 10 min) |
| Derivative A | H | 2-methyl | Poor | Poor |
| Derivative B | H | 2-fluoro | Poor | Poor |
| Derivative C | H | 2-methoxy | Improved | Improved |
| Derivative D | F | 2-methoxy | Significantly Improved | Significantly Improved |
| Derivative E | CF2H | 2-methoxy | Significantly Improved | Significantly Improved |
Data presented is representative of trends observed in studies of 2,3-disubstituted pyridine analogs and is intended for illustrative purposes.[1]
Key Observations:
-
Impact of Substitution: The data clearly indicates that substitution on the pyridine ring significantly influences metabolic stability. The introduction of a 2-methoxy group (Derivative C) led to a notable improvement in stability compared to the 2-methyl (Derivative A) and 2-fluoro (Derivative B) analogs.[1]
-
Metabolic "Soft Spots": The 3-methyl group was identified as a potential site of metabolism. Replacing it with fluorine (Derivative D) or a difluoromethyl group (Derivative E) further enhanced metabolic stability.[1]
-
Scaffold Hopping and Bioisosterism: In a separate study, replacing the pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core resulted in a dramatic more than ten-fold increase in its metabolic half-life (from 3.2 min to 35.7 min). This highlights the power of bioisosteric replacement as a strategy to improve drug-like properties.[2]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound and a low-clearance compound)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the HLM solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute in the microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying metabolic principles, the following diagrams are provided.
Figure 1. Experimental workflow for the in vitro liver microsomal stability assay.
Figure 2. Potential metabolic pathways for this compound derivatives.
References
Comparative Docking Studies of Pyridine-Based Ligands: A Guide for Researchers
This guide provides a comparative analysis of molecular docking studies for various pyridine-containing ligands, offering insights into their binding affinities against different protein targets. Due to the limited availability of specific comparative data on (2-methylpyridin-3-yl)methanol, this document broadens the scope to include a range of pyridine derivatives, providing a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is synthesized from multiple studies to highlight key quantitative data, experimental protocols, and relevant biological pathways.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from several docking studies of pyridine derivatives against various protein targets. This allows for a clear comparison of their potential efficacy.
| Ligand/Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyridine-Pyrazole Hybrids | GlcN-6-P synthase | - | Moderate to Good | - | [1] |
| Pyrimidine-2-thiol derivatives | Cyclooxygenase-1 & 2 | - | Significant Binding | - | [2] |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | - | -8.2 | - | [3] |
| Imidazo[4,5-b]pyridin-2-one based | p38 MAP Kinase | - | - | Met109, Gly110 | [4] |
| Pyridine derivatives | Acetylcholinesterase (AChE) | 1EVE | Good Binding Energy | Hydrophobic Pocket | |
| Novel Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | - | [5] |
Experimental Protocols
The methodologies outlined below represent a standard workflow for molecular docking studies as described in the cited literature.
1. Protein Preparation
The initial step in a docking study is the preparation of the target protein's 3D structure.[6]
-
Structure Retrieval: The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). For instance, in studies targeting acetylcholinesterase and EGFR, the PDB IDs 1EVE and 1M17 were used, respectively.[4]
-
Preparation Wizard: Tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools are used for pre-processing.[7][8] This involves:
-
Removing water molecules and any co-crystallized ligands.[9]
-
Adding hydrogen atoms to the protein structure.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing residues or side chains.
-
Energy minimization of the structure to relieve any steric clashes.
-
2. Ligand Preparation
Proper preparation of the ligand library is crucial for accurate docking results.
-
3D Structure Generation: The 2D structures of the pyridine derivatives are sketched using software like ChemDraw and then converted to 3D structures.[7]
-
Energy Minimization: The 3D structures of the ligands are optimized and their energy is minimized using force fields like OPLS_2005 to obtain the most stable conformation.[10] Tools such as LigPrep are specifically designed for this purpose, generating various tautomeric and ionization states.[10]
-
Charge Calculation: Partial atomic charges are computed for the ligand atoms.
3. Molecular Docking and Scoring
This is the core phase where the interaction between the ligands and the protein is simulated.
-
Grid Generation: A grid box is generated around the active site of the protein. The dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move freely.[10]
-
Docking Algorithms: Software such as AutoDock Vina, GLIDE, or GOLD are used to perform the docking.[9][10] These programs use search algorithms, like the Lamarckian genetic algorithm in AutoDock, to explore various possible conformations (poses) of the ligand within the protein's active site.
-
Scoring Functions: The docking poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[6][9]
-
Analysis: The best-docked poses are analyzed to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
Visualizations
Experimental Workflow for Molecular Docking
The following diagram illustrates the typical workflow for a structure-based drug design project using molecular docking.
Caption: A flowchart of the molecular docking process.
Signaling Pathway: Kinase Inhibition
Many pyridine derivatives are designed as kinase inhibitors. The diagram below shows a simplified representation of a signaling pathway that is inhibited by such a compound.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashdin.com [ashdin.com]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. In-silico protein-ligand docking studies against the estrogen protein of breast cancer using pharmacophore based virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-methylpyridin-3-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (2-methylpyridin-3-yl)methanol, a pyridine derivative that requires careful management as hazardous waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[2]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[1]
-
Lab Coat: A flame-retardant lab coat is recommended to protect against skin contact and potential fire hazards.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited.[2]
-
Waste Identification and Classification: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Waste Segregation: This waste must be segregated from other incompatible waste streams to prevent dangerous chemical reactions.[3] Specifically, it should be kept separate from strong oxidizing agents and acids.[4]
-
Containerization: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[5] The label should also indicate the associated hazards, such as "Flammable" and "Toxic."
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.[2][4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
In Case of a Spill:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound and related pyridine compounds. This information is essential for a comprehensive understanding of the chemical's properties and potential hazards.
| Property | Value |
| Chemical Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Boiling Point | 230-235 °C at 12 mmHg (for Pyridin-4-olate) |
| Toxicity (related compound: Pyridine) | Oral LD50 (rat) - 891-1580 mg/kg |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (2-methylpyridin-3-yl)methanol
Essential Safety and Handling Guide for (2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, ensuring the safety of laboratory personnel and compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may also cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact and irritation.[2][3] |
| Body Protection | Fully-buttoned lab coat | Prevents contamination of personal clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of vapors, which can cause respiratory irritation.[2][3][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Use:
-
All handling of this compound must be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[2][3]
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as specified in the table above.
-
When weighing or transferring the chemical, do so carefully to avoid generating dust or splashes.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[6]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Do not allow the spilled chemical to enter drains.[7]
-
Report the spill to the laboratory supervisor.
-
Disposal Plan
Chemical waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, and national regulations.
Waste Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by safety guidelines.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Complete all necessary waste disposal documentation accurately.
-
Emergency First Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7] |
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. (2-METHYL-PYRIDIN-3-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
